molecular formula C8H7ClN2 B149268 Cinnoline hydrochloride CAS No. 5949-24-6

Cinnoline hydrochloride

Cat. No.: B149268
CAS No.: 5949-24-6
M. Wt: 166.61 g/mol
InChI Key: JQBSTRWZKVHRHE-UHFFFAOYSA-N
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Description

Cinnoline hydrochloride (CAS Number: 5949-24-6) is an aromatic heterocyclic compound that serves as a versatile intermediate in organic synthesis and pharmaceutical research . The cinnoline scaffold is a core structural component in many compounds of significant pharmacological interest, exhibiting a broad spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties . Researchers utilize this compound as a key precursor in the development of novel heterocyclic compounds, including the synthesis of dyes and pigments where its aromatic structure contributes to color stability . Its role is pivotal in exploring new synthetic pathways and studying reaction mechanisms, particularly in the construction of more complex molecular architectures. As a reagent, it is integral to the design of molecules for potential therapeutic applications. This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cinnoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBSTRWZKVHRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583552
Record name Cinnoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-24-6
Record name Cinnoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cinnoline hydrochloride basic properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cinnoline Hydrochloride: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and synthesis of this compound. Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their wide-ranging biological activities and applications in organic synthesis.[1][2][3] This document serves as a core reference for professionals engaged in research and development involving this versatile chemical scaffold.

Basic Physicochemical Properties

This compound is typically encountered as a white to off-white crystalline solid.[1] It is soluble in water and other polar organic solvents, which facilitates its use in a variety of chemical reactions and biological assays.[1] The hydrochloride salt form generally provides enhanced stability and solubility compared to the free base.[4]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
Appearance White to off-white crystalline solid[1]
Molecular Formula C₈H₇ClN₂ (or C₈H₆N₂·HCl)[1][5]
Molecular Weight 166.61 g/mol [5]
Melting Point 156-158 °C[6]
Solubility Soluble in water and polar organic solvents[1]
pKa (of Cinnoline) 2.64[7]

Molecular Structure and Identification

Cinnoline is an aromatic heterocyclic compound, structurally isomeric with other naphthyridines like quinoxaline and phthalazine.[6][7] The core structure consists of a benzene ring fused to a pyridazine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Caption: General representation of Cinnoline and Hydrochloric Acid.

Table 2: Structural and Identification Data

IdentifierValueSource(s)
IUPAC Name This compound[7][8]
CAS Number 5949-24-6[1][5][6]
SMILES (Cinnoline) n1nccc2ccccc12[7]
InChI (Hydrochloride) InChI=1/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H[1]

Synthesis and Experimental Protocols

The cinnoline ring system can be synthesized through several established organic reactions. The hydrochloride salt is often isolated directly from these syntheses or prepared by treating the cinnoline free base with hydrochloric acid.[7]

Richter Cinnoline Synthesis

One of the foundational methods for creating the cinnoline scaffold is the Richter synthesis, which involves the cyclization of a diazotized o-aminophenylpropiolic acid derivative.[7][9]

G start o-Aminophenylpropiolic Acid diazotization Diazotization (NaNO₂, aq. HCl, 0-5°C) start->diazotization cyclization Intramolecular Cyclization (Heat in water) diazotization->cyclization intermediate 4-Hydroxycinnoline-3-carboxylic acid cyclization->intermediate decarboxylation Decarboxylation & Reduction intermediate->decarboxylation product Cinnoline decarboxylation->product

Caption: Workflow of the Richter Cinnoline Synthesis.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline (Richter Intermediate) [9]

  • Diazotization: A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is prepared and cooled to a temperature range of 0–5 °C in an ice bath.

  • Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the acidic solution while maintaining the temperature below 5 °C to form the diazonium salt intermediate.

  • Cyclization: The reaction mixture is then gently warmed. The diazonium salt undergoes an intramolecular nucleophilic attack by the acetylenic group, leading to cyclization and the formation of 4-hydroxycinnoline-3-carboxylic acid.

  • Isolation: The product precipitates from the solution and can be isolated via filtration, washed with cold water, and dried. Further purification can be achieved through recrystallization.

Synthesis via Dehydrogenation

An alternative route involves the dehydrogenation of dihydrocinnoline. The resulting cinnoline can be readily converted to its hydrochloride salt.

Experimental Protocol: Synthesis of this compound [7]

  • Preparation of Reagent: Freshly precipitated mercuric oxide is prepared for use as the oxidizing agent.

  • Dehydrogenation: Dihydrocinnoline is reacted with the freshly prepared mercuric oxide in a suitable solvent. The reaction mixture is heated to drive the dehydrogenation process, yielding cinnoline.

  • Isolation as Hydrochloride: After the reaction is complete, the mixture is filtered to remove mercuric salts. The filtrate, containing the cinnoline free base, is then treated with hydrochloric acid. This compound precipitates from the solution and is collected by filtration.

Biological Relevance and Applications

This compound itself is primarily used as a precursor in organic synthesis, notably for creating fluorescent pyrrolopyridazine derivatives.[5][6] However, the broader class of cinnoline compounds exhibits a remarkable spectrum of biological activities, making the cinnoline scaffold a privileged structure in drug discovery.

Derivatives have been investigated for a wide range of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity [1][2][3]

  • Antitumor and Anticancer Properties [1][2][10]

  • Anti-inflammatory Effects [2][3]

  • Antihypertensive and Antithrombotic Activity [2][3]

  • Central Nervous System (CNS) Activity (e.g., antianxiety, antidepressant) [2]

The mechanism of action for these diverse activities involves interaction with various biological targets, such as protein kinases, topoisomerases, and other critical enzymes.[10][11]

G cluster_apps Potential Therapeutic Applications cinnoline Cinnoline Scaffold antimicrobial Antimicrobial cinnoline->antimicrobial Inhibits microbial growth anticancer Anticancer cinnoline->anticancer Targets tumor cells antiinflammatory Anti-inflammatory cinnoline->antiinflammatory Modulates inflammation cns CNS Agents cinnoline->cns Acts on CNS pathways cardiovascular Cardiovascular cinnoline->cardiovascular Antihypertensive effects

Caption: Diverse biological activities of the Cinnoline scaffold.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cinnoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and key synthetic methodologies for cinnoline and its hydrochloride salt. Detailed experimental protocols for seminal synthesis routes, including the Richter, Widman-Stoermer, and Neber-Bössel syntheses, are presented, accompanied by quantitative data to facilitate reproducibility and comparison. Furthermore, this guide elucidates the role of cinnoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression, and provides a visual representation of this interaction.

Discovery of the Cinnoline Scaffold

The history of cinnoline dates back to 1883 when Victor von Richter first synthesized a derivative of this novel heterocyclic system.[1] His work involved the cyclization of diazotized o-aminophenylpropiolic acid, a reaction now famously known as the Richter cinnoline synthesis.[1] This discovery laid the foundation for the exploration of a new class of nitrogen-containing heterocycles that would later prove to be of significant interest in drug discovery. Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂.[2] It is isomeric with other benzodiazines such as quinoxaline, quinazoline, and phthalazine.[2] The parent compound is a pale yellow solid with a melting point of 39 °C.[3] Cinnoline and its derivatives are primarily synthetic, with no known natural occurrences.[2]

Core Synthetic Methodologies

Several classical methods have been developed for the synthesis of the cinnoline ring system. This section details the experimental protocols for the most prominent of these syntheses.

Richter Synthesis

The Richter synthesis is the historic first method for obtaining a cinnoline derivative. It proceeds via the diazotization of an o-aminoarylalkyne followed by intramolecular cyclization.[2]

Experimental Protocol: Synthesis of 4-Hydroxycinnoline

  • Step 1: Diazotization of o-Aminophenylpropiolic Acid. A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Step 2: Cyclization. The solution containing the diazonium salt is allowed to warm to room temperature and stirred. The intramolecular cyclization proceeds with the evolution of nitrogen gas.

  • Step 3: Isolation of 4-Hydroxycinnoline-3-carboxylic Acid. The resulting precipitate of 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Step 4: Decarboxylation. The purified 4-hydroxycinnoline-3-carboxylic acid is heated above its melting point to induce decarboxylation, yielding 4-hydroxycinnoline.

ProductStarting MaterialKey ReagentsYield (%)Melting Point (°C)
4-Hydroxycinnolineo-Aminophenylpropiolic AcidSodium nitrite, Hydrochloric acidVariable225-226

Note: Yields for the Richter synthesis can be variable and are often lower than more modern methods.[4]

Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a versatile method for preparing cinnolines, particularly those substituted at the 4-position. The reaction involves the diazotization of an o-amino-α-alkenylbenzene, which then undergoes intramolecular cyclization.[5] The presence of an electron-donating group on the β-carbon of the vinyl substituent generally facilitates the reaction.[5]

Experimental Protocol: Synthesis of 4-Methylcinnoline

  • Step 1: Diazotization of 2-(1-propenyl)aniline. 2-(1-propenyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C.

  • Step 2: Cyclization. The reaction mixture is stirred at low temperature for a period, then allowed to warm to room temperature. The cyclization proceeds spontaneously.

  • Step 3: Isolation and Purification. The reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., diethyl ether). The organic extracts are dried, and the solvent is removed under reduced pressure. The crude 4-methylcinnoline can be purified by distillation or chromatography.

ProductStarting MaterialKey ReagentsYield (%)Boiling Point (°C)
4-Methylcinnoline2-(1-propenyl)anilineSodium nitrite, Hydrochloric acid~70-90138-140 (at 15 mmHg)
Neber-Bössel Synthesis

The Neber-Bössel synthesis is a classical route for the preparation of 3-hydroxycinnolines.[6] This method involves the diazotization of a (2-aminophenyl)hydroxyacetate, followed by reduction of the diazonium salt to a hydrazine, which then cyclizes upon heating in acidic conditions.[6]

Experimental Protocol: Synthesis of 3-Hydroxycinnoline

  • Step 1: Diazotization and Reduction. (2-Aminophenyl)hydroxyacetate is diazotized with sodium nitrite in hydrochloric acid at low temperature. The resulting diazonium salt is then reduced in situ, for example, with stannous chloride, to form the corresponding hydrazine.

  • Step 2: Cyclization. The reaction mixture containing the hydrazine intermediate is heated to boiling in the presence of hydrochloric acid to effect cyclization.

  • Step 3: Isolation. Upon cooling, the 3-hydroxycinnoline product precipitates and can be collected by filtration, washed, and dried.

ProductStarting MaterialKey ReagentsYield (%)Melting Point (°C)
3-Hydroxycinnoline(2-Aminophenyl)hydroxyacetateSodium nitrite, Hydrochloric acid, Stannous chloride60-70248-250

Synthesis of Cinnoline Hydrochloride

This compound is a common salt form of cinnoline, often used in research and development due to its improved solubility in aqueous media.[2]

Experimental Protocol: Preparation of this compound from Cinnoline Base

  • Procedure: Cinnoline free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethanol. A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is then added dropwise with stirring. The this compound salt precipitates out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a crystalline solid.

ProductStarting MaterialReagentAppearance
This compoundCinnolineHydrogen ChlorideWhite to off-white crystalline solid

Characterization Data for this compound:

Molecular FormulaMolar Mass ( g/mol )Spectroscopic Data
C₈H₇ClN₂166.61¹H NMR: Chemical shifts will be downfield shifted compared to the free base due to the protonation of the nitrogen. IR (KBr, cm⁻¹): Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching, and N-H stretching from the hydrochloride. Mass Spec (m/z): A prominent molecular ion peak for the cinnoline cation (C₈H₇N₂⁺) at approximately 131.06.

Cinnoline Derivatives in Cellular Signaling

Cinnoline derivatives have garnered significant attention for their potential as anticancer agents.[7] One of the key mechanisms through which they exert their antiproliferative effects is by targeting critical cellular signaling pathways that are often dysregulated in cancer.[7]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits

Caption: Cinnoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Recent studies have identified cinnoline derivatives as potent inhibitors of PI3K.[9] By inhibiting PI3K, these compounds can block the downstream activation of Akt and mTOR, thereby suppressing cancer cell proliferation and survival.[9][10] This targeted inhibition makes cinnoline-based compounds promising candidates for the development of novel anticancer therapies.

Conclusion

The discovery of cinnoline over a century ago opened up a new avenue in heterocyclic chemistry. The classical synthetic routes, such as the Richter, Widman-Stoermer, and Neber-Bössel syntheses, remain fundamental to the construction of the cinnoline scaffold. The ability of cinnoline derivatives to modulate key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, underscores their significant potential in the development of targeted cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

Cinnoline Hydrochloride: A Technical Guide to its Role and the Biological Mechanisms of the Cinnoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline hydrochloride serves as a foundational chemical scaffold in the synthesis of a diverse range of biologically active compounds. While direct, in-depth research into the specific mechanism of action of this compound itself is limited in publicly available literature, the core cinnoline structure is a key pharmacophore. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known mechanisms of action attributed to the broader class of cinnoline-containing molecules, offering insights into their biological targets and signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological processes to support further research and drug development efforts.

Introduction to Cinnoline and this compound

Cinnoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂.[1] It is an isomeric form of other naphthyridines such as quinoxaline and quinazoline. This compound is the salt form of the parent cinnoline molecule, which enhances its solubility in aqueous solutions, making it a convenient starting material for chemical synthesis.[2] While cinnoline itself is reported to have some antibacterial activity against Escherichia coli, the vast majority of research has focused on the pharmacological properties of its numerous derivatives.[3] These derivatives have been investigated for a wide array of therapeutic applications, targeting various enzymes, receptors, and signaling pathways.[4][5][6][7]

Known Biological Targets and Mechanisms of Action of Cinnoline Derivatives

The biological activity of cinnoline derivatives is largely dictated by the nature and position of their substituents. These modifications allow for interaction with a variety of biological targets. The following sections detail the most well-documented mechanisms of action.

Antimicrobial Activity: Inhibition of DNA Gyrase

A prominent mechanism of antibacterial action for certain cinnoline derivatives, such as Cinoxacin, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, these cinnoline compounds effectively halt bacterial proliferation.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against DNA gyrase involves a supercoiling assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).

  • Compound Incubation: The test compound (a cinnoline derivative) at various concentrations is added to the reaction mixture and incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: The reaction products are then separated by agarose gel electrophoresis.

  • Data Analysis: The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified using densitometry. A decrease in the amount of supercoiled DNA in the presence of the compound indicates inhibition of DNA gyrase. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.[8]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Several cinnoline derivatives have demonstrated potent anti-inflammatory effects. While the precise mechanisms can vary, some have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[6][8] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by synthesizing prostaglandins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The inhibitory effect on COX-2 can be assessed using a colorimetric assay.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Reaction Initiation: The assay is typically performed in a 96-well plate. The reaction mixture includes the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The plate is pre-incubated to allow the compound to bind to the enzyme. The reaction is then initiated by adding arachidonic acid.

  • Detection: The peroxidase activity of COX is measured by adding a chromogenic substrate (e.g., TMB). The color change is proportional to the amount of prostaglandin G₂ produced.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.[8]

Anticancer Activity: Diverse Mechanisms

Cinnoline derivatives have emerged as promising anticancer agents, acting through various mechanisms:

  • Phosphoinositide 3-kinase (PI3K) Inhibition: Certain cinnoline derivatives have been identified as potent inhibitors of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation.

  • Topoisomerase I Inhibition: Some derivatives have been shown to target human topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

  • Kinase Inhibition: Cinnoline-based compounds have been developed as inhibitors of various protein kinases involved in cancer progression, such as Bruton's Tyrosine Kinase (BTK) and Leucine-Rich Repeat Kinase 2 (LRRK2).[7]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effect of cinnoline derivatives on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cinnoline derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[5]

Quantitative Data Summary

The following tables summarize some of the reported quantitative data for the biological activities of various cinnoline derivatives. It is important to note that these values are for specific derivatives and not for this compound itself.

Derivative Class Target Assay Reported Activity (IC₅₀/Inhibition) Reference
CinoxacinDNA GyraseSupercoiling Assay-[4]
Pyrazolo[4,3-c]cinnolinesCOX-2In vitro enzyme assayUp to 80.01% inhibition[8]
Cinnoline-sulfonamidesVarious bacteriaDisk diffusionZone of inhibition: 17-22 mm[4]
Dihydrobenzo[h]cinnolinesKB & Hep-G2 cellsMTT AssayIC₅₀ values as low as 0.56 µM[7]
4-aminocinnoline-3-carboxamidesLRRK2Kinase AssayPotent inhibition[7][9]

Signaling Pathways and Experimental Workflows

The interaction of cinnoline derivatives with their biological targets can modulate various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these interactions and a typical experimental workflow.

G cluster_0 PI3K/Akt Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Cinnoline_deriv Cinnoline Derivative Cinnoline_deriv->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by a cinnoline derivative.

G cluster_1 General Experimental Workflow for Biological Activity Screening Compound Cinnoline Derivative Synthesis Primary_Screen Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Secondary Screening (e.g., Target-based Assay) Hit_ID->Secondary_Screen Lead_Opt Lead Optimization Secondary_Screen->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A generalized workflow for screening the biological activity of cinnoline derivatives.

Conclusion

This compound is a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. While the hydrochloride salt itself is not the primary subject of mechanistic studies, the cinnoline scaffold it provides is central to the development of compounds with diverse biological effects. The mechanisms of action for cinnoline derivatives are varied and include the inhibition of essential bacterial enzymes, modulation of inflammatory pathways, and targeting of key signaling molecules in cancer. The information and protocols presented in this guide are intended to serve as a resource for researchers and scientists working to further explore the therapeutic potential of the cinnoline chemical class. Future research may yet uncover specific biological roles for the parent cinnoline molecule, but for now, its greatest contribution to medicinal chemistry lies in the vast therapeutic possibilities offered by its derivatives.

References

Cinnoline Hydrochloride: A Technical Guide to its Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives, particularly Cinnoline hydrochloride, represent a versatile scaffold with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the burgeoning research applications of this compound, highlighting its diverse pharmacological activities. This document details its anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and workflows. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to facilitate further investigation into this promising class of compounds.

Introduction

Cinnoline (1,2-benzodiazine) is a heterocyclic aromatic compound that has garnered considerable attention in the field of medicinal chemistry due to its wide array of biological activities.[1][2] As an isostere of quinoline and isoquinoline, the cinnoline nucleus serves as a privileged structure in the design of novel therapeutic agents.[3][4] Cinnoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1][5] This guide focuses on the hydrochloride salt of cinnoline derivatives, which often enhances solubility and bioavailability, making it a suitable candidate for further preclinical and clinical development.

Anticancer Applications

Cinnoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are multifaceted, primarily involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action

2.1.1. Topoisomerase Inhibition

Several cinnoline derivatives function as topoisomerase inhibitors.[1] Topoisomerases are nuclear enzymes that play a critical role in DNA replication, transcription, and repair by managing DNA topology.[6] By inhibiting these enzymes, cinnoline compounds can induce DNA damage and subsequently trigger apoptosis in cancer cells.

Topoisomerase_Inhibition cluster_0 Cinnoline Derivative Action Cinnoline_Derivative Cinnoline Derivative Topoisomerase Topoisomerase I/II Cinnoline_Derivative->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Regulates DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Mechanism of Topoisomerase Inhibition by Cinnoline Derivatives.

2.1.2. PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] Certain cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[7]

PI3K_Akt_Pathway cluster_1 PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Promotes Cinnoline_Derivative Cinnoline Derivative Cinnoline_Derivative->PI3K Inhibits

Inhibition of the PI3K/Akt Signaling Pathway by Cinnoline Derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative cinnoline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required for 50% inhibition of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dione derivativeKB (Epidermoid Carcinoma)0.56[1]
Dihydrobenzo[h]cinnoline-5,6-dione derivativeHep-G2 (Hepatoma Carcinoma)0.77[1]
Substituted dibenzo[c,h]cinnolineVarious human tumor cell linesMicromolar potency[1]
Cinnoline derivative 25Human tumor cell lines0.264, 2.04, 1.14[7]
3-amido-4-aniline cinnolines3T3 cells expressing CSF-1R0.013 and 0.025[8]
Bicinnoline derivatives (4k, 4n, 4o)MDA-231 (Breast Cancer)~70% cytotoxic action[9]
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

SRB_Assay_Workflow cluster_2 SRB Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Cinnoline derivative) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris base) E->F G 7. Absorbance Reading (510 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Experimental Workflow for the SRB Cytotoxicity Assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Antimicrobial Applications

Cinnoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.[1][5]

Mechanism of Action

3.1.1. Inhibition of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the cell, contributing to multidrug resistance. Some cinnoline derivatives act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of existing antibiotics.[5]

Quantitative Antimicrobial Activity Data

The antimicrobial activity of cinnoline derivatives is typically evaluated by determining the zone of inhibition in disc diffusion assays and the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Halogen substituted cinnoline sulphonamidesS. aureus22-25-[10]
Halogen substituted cinnoline sulphonamidesE. coli20-21-[10]
Cinnoline derivative 4aS. aureus-10[11]
Cinnoline derivative 4aS. epidermidis-10[11]
Cinnoline derivative 4jE. coli-32 (diameter value)[12]
Pyridothieno cinnoline derivativesE. coli-45[2]
Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used technique to assess the antibacterial activity of a compound.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Application of Discs: Impregnate sterile paper discs with a known concentration of the this compound derivative and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Applications

Cinnoline derivatives have also shown promise as anti-inflammatory agents, with their activity demonstrated in various in vivo models.[2]

Mechanism of Action

The anti-inflammatory effects of cinnoline derivatives are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[13]

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds.

Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%)Reference
Cinnoline with pyrazoline (5a)-58.50[2]
Cinnoline with pyrazoline (5d)-55.22[2]
Cinnoline fused Mannich base (Compound 4)50Similar to celecoxib (20 mg/kg)[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow cluster_3 Carrageenan-Induced Paw Edema Workflow A 1. Animal Grouping & Acclimatization B 2. Administration of Test Compound (Cinnoline derivative) A->B C 3. Induction of Inflammation (Subplantar injection of Carrageenan) B->C D 4. Measurement of Paw Volume (Plethysmometer) at different time intervals C->D E 5. Data Analysis (Calculate % inhibition of edema) D->E

Workflow for the Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.

  • Compound Administration: Administer the this compound derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Other Potential Research Applications

Beyond the major areas discussed, cinnoline derivatives have shown potential in several other therapeutic fields:

  • Antimalarial Activity: Certain cinnoline derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[1]

  • Anxiolytic and Neurological Disorders: Some cinnoline compounds have been investigated for their potential in treating neurological and psychiatric disorders, including Parkinson's disease.[1]

  • Enzyme Inhibition: Cinnoline derivatives have been shown to inhibit various other enzymes, including Bruton's tyrosine kinase (BTK) and human neutrophil elastase (HNE), suggesting their potential in treating autoimmune diseases and inflammatory conditions.[9]

Conclusion

This compound and its derivatives represent a highly promising and versatile class of compounds with a wide spectrum of biological activities. Their potential applications in oncology, infectious diseases, and inflammatory disorders are well-documented and continue to be an active area of research. The ability to readily modify the cinnoline scaffold allows for the optimization of their pharmacological properties, paving the way for the development of novel and effective therapeutic agents. This technical guide provides a solid foundation for researchers to explore the full potential of this remarkable heterocyclic system.

References

Cinnoline Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cinnoline hydrochloride (CAS No. 5949-24-6) is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community.[1] As a derivative of cinnoline, it serves as a crucial building block in the synthesis of various molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development. Cinnoline and its derivatives have been explored for their potential as antimicrobial, antitumor, anti-inflammatory, and antihypertensive agents.[2][3]

Core Chemical and Physical Data

This compound is typically encountered as a white to off-white crystalline solid.[1] It is soluble in water and other polar organic solvents.[1] The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 5949-24-6[1][4][5]
Molecular Formula C₈H₇ClN₂ (or C₈H₆N₂·HCl)[1][4][5]
Molecular Weight 166.61 g/mol [4][6]
Appearance White to off-white crystalline solid[1]
Melting Point 156-158 °C[5]
Solubility Soluble in water and polar organic solvents[1]

The free base, cinnoline, is an oil that melts at 39°C.[7] It is known to be soluble in polar solvents such as ethanol and methanol, while exhibiting poor solubility in non-polar solvents like hexane.[8]

Synthesis and Experimental Protocols

The synthesis of the core cinnoline structure can be achieved through several established methods. The hydrochloride salt is typically formed by treating the cinnoline free base with hydrochloric acid.

General Synthesis of Cinnoline Derivatives

One of the foundational methods for synthesizing the cinnoline ring is the Richter Cinnoline Synthesis .[7] This involves the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid.[7] Subsequent decarboxylation and reductive removal of the hydroxyl group yield the parent cinnoline heterocycle.[7]

Other notable synthetic strategies include:

  • Widman-Stoermer and Borsche–Herbert Cyclizations : These are classical methods for forming the cinnoline system.[3]

  • Dehydrogenation : Cinnoline can be prepared by the dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide.[7]

  • Diazotization : A common and versatile method involves the diazotization of ortho-aminoacetophenones, followed by cyclization of the resulting arenediazonium salt. This approach allows for the synthesis of a wide range of substituted cinnoline derivatives with yields often between 70-90%.[9]

A generalized workflow for the synthesis of cinnoline derivatives via diazotization is illustrated below.

G Generalized Synthesis of Cinnoline Derivatives cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Start Substituted o-Aminoacetophenone Step1 Diazotization (Formation of Diazonium Salt) Start->Step1 Reagent1 Sodium Nitrite (NaNO₂) in Acid (e.g., HCl) Reagent1->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product Substituted Cinnoline Derivative Step2->Product

Caption: A simplified workflow for the synthesis of cinnoline derivatives.

Example Protocol: Synthesis of 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one

A specific protocol for synthesizing a cinnoline derivative involves the intramolecular cyclization of an intermediate hydrazone.[10]

  • Intermediate Synthesis : The starting material, 3-chloro-4-fluoroaniline, is converted to Ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate.[10]

  • Cyclization : Powdered anhydrous aluminum chloride (AlCl₃) is added to a solution of the intermediate in chlorobenzene. The mixture is refluxed for approximately 16 hours under anhydrous conditions.[10]

  • Workup : After cooling, dilute hydrochloric acid is added. The excess chlorobenzene is removed via steam distillation.[10]

  • Purification : The resulting solid is filtered and washed with a sodium hydroxide solution and water. The product is then recrystallized to yield the final cinnoline derivative.[10]

Biological Activity and Signaling Pathways

Cinnoline and its derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2][3] They have been investigated for their potential roles as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][11]

Inhibition of Kinase Signaling Pathways

Several cinnoline derivatives have been identified as potent inhibitors of key protein kinases involved in cancer progression and other diseases.

  • c-Met Kinase Inhibitors : Certain quinoline and cinnoline compounds have been developed as inhibitors of the c-Met kinase.[12][13] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[14]

The simplified c-Met signaling pathway is depicted below.

G Simplified c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes cMet c-Met Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT Activates HGF HGF (Ligand) HGF->cMet Binds & Activates Cinnoline Cinnoline Derivative (Inhibitor) Cinnoline->cMet Inhibits Proliferation Proliferation RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis Survival Survival PI3K_AKT->Survival PI3K_AKT->Angiogenesis

Caption: Inhibition of the c-Met receptor by cinnoline derivatives.

  • Other Kinase Targets : Cinnoline derivatives have also been explored as inhibitors of other important kinases, including:

    • Bruton's Tyrosine Kinase (Btk) : A target for treating rheumatoid arthritis.[15]

    • Leucine-rich repeat kinase 2 (LRRK2) : Implicated in neurological conditions such as Parkinson's disease.[12][13]

Modulation of Other Biological Targets
  • Phosphodiesterase 10A (PDE10A) Inhibition : Derivatives of 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline have been identified as novel inhibitors of PDE10A. This enzyme is involved in cellular signaling within the central nervous system, and its inhibition is a promising therapeutic strategy for schizophrenia.[12][13][15]

Conclusion

This compound is a valuable compound for synthetic and medicinal chemistry. Its versatile core structure allows for the development of a wide array of derivatives with significant biological activities. The continued exploration of cinnoline-based compounds as inhibitors of key signaling pathways, such as those mediated by c-Met and other kinases, holds considerable promise for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties and biological relevance to support ongoing research efforts.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Cinnoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of cinnoline hydrochloride, a crucial heterocyclic compound with significant potential in medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for advancing drug discovery, formulation development, and ensuring therapeutic efficacy and safety. This document synthesizes available data and outlines detailed experimental protocols to empower researchers in their investigations of cinnoline-based compounds.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Cinnoline, as a free base, is known to be soluble in polar organic solvents such as ethanol and methanol, while exhibiting poor solubility in non-polar solvents.[1] The hydrochloride salt form is generally employed to enhance aqueous solubility.

Table 1: Qualitative Solubility of this compound

SolventSolubility Profile
WaterSoluble
EthanolSoluble
MethanolSoluble
DMSOLikely Soluble
Non-polar solvents (e.g., hexane)Poorly Soluble

Table 2: Illustrative Quantitative Solubility of this compound

Disclaimer: The following data is illustrative and based on general knowledge of similar heterocyclic hydrochloride salts. Experimental determination is required for precise values.

SolventIllustrative Solubility (mg/mL) at 25°C
Water10 - 20
0.1 N HCl15 - 25
Ethanol5 - 15
Methanol20 - 30
DMSO> 50
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive method for determining equilibrium solubility is the shake-flask method.

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Cinnoline HCl to solvent in a sealed vial B Agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.22 µm filter C->D E Quantify concentration in filtrate (e.g., HPLC-UV) D->E

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound. A validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is typically employed.

Stability Profile of this compound

Assessing the chemical stability of this compound is critical for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. While specific stability studies on this compound are not widely published, a forced degradation study is the standard approach to evaluate its intrinsic stability.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. It is used to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of Cinnoline HCl in appropriate solvents B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (Solid & Solution, e.g., 80°C) A->E F Photolytic (ICH Q1B guidelines) A->F G Analyze stressed samples by a stability-indicating method (e.g., HPLC) B->G C->G D->G E->G F->G H Identify and characterize degradation products (e.g., LC-MS) G->H

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Acid Hydrolysis: A solution of this compound is treated with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: A solution of the compound is treated with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The compound in solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.

  • Thermal Degradation: The solid compound and a solution are subjected to high temperatures (e.g., 80°C) to assess thermal lability.

  • Photostability: The solid compound and a solution are exposed to light as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]

Samples from each stress condition are then analyzed at various time points using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products. The degradation kinetics can be studied by monitoring the decrease in the concentration of the parent compound over time, which often follows pseudo-first-order kinetics.[5]

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its path in the drug development pipeline. While comprehensive quantitative data remains to be fully elucidated in the public domain, this guide provides a framework for its characterization. The outlined experimental protocols for solubility determination and forced degradation studies offer a robust starting point for researchers to generate the necessary data for their specific formulations and applications. Further investigation into these properties will undoubtedly accelerate the translation of promising cinnoline-based compounds into viable therapeutic agents.

References

The Pharmacological Maze of Cinnoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of cinnoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways to facilitate a comprehensive understanding of this promising class of compounds.

A Spectrum of Biological Activities

Cinnoline derivatives have demonstrated significant potential across various therapeutic areas, exhibiting a range of biological effects including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[1][2] The versatility of the cinnoline core allows for structural modifications that can be fine-tuned to optimize potency and selectivity against specific biological targets.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various cinnoline derivatives, providing a comparative overview of their potency in different biological assays.

Anticancer Activity

Cinnoline derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are presented in Table 1.

Table 1: Anticancer Activity of Cinnoline Derivatives (IC50 values in µM)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dione DerivativeKB (Human epidermoid carcinoma)0.56[3]
Hep-G2 (Hepatocellular carcinoma)0.77[3]
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric cancer)1.38[4]
HCT-116 (Colon cancer)5.34[4]
MCF-7 (Breast cancer)5.21[4]
Pyrazolo[4,3-f]quinoline Derivative 2ENUGC-3 (Gastric cancer)<8[5]
Cinnoline Derivative 25Human tumor cell lines0.264[6]
Cinnoline Derivative 8bMCF-7 (Breast cancer)5.56[2]
Cinnoline Derivative 10dMCF-7 (Breast cancer)8.57[2]
Antibacterial Activity

Several cinnoline derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

Table 2: Antibacterial Activity of Cinnoline and Quinoline Derivatives (MIC values in µg/mL)

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Quinoline Derivative 5dMRSA (Methicillin-resistant Staphylococcus aureus)4-16[7]
VRE (Vancomycin-resistant Enterococci)4-16[7]
G- strains0.125-8[7]
Quinoline Derivative 6Clostridioides difficile1.0[8]
Quinoline Derivative 11S. aureus0.12[9]
E. coli>1024[9]
Quinoline Derivative 12S. aureus0.24[9]
E. coli512[9]
Quinolone Derivative 15S. aureus0.8 (µM)[9]
B. cereus0.8 (µM)[9]
Quinoline Derivative 2Bacillus cereus3.12[10]
Staphylococcus3.12[10]
Pseudomonas3.12[10]
Escherichia coli3.12[10]
Quinoline Derivative 6Bacillus cereus3.12[10]
Staphylococcus3.12[10]
Pseudomonas3.12[10]
Escherichia coli3.12[10]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of cinnoline derivatives are often attributed to their interaction with specific cellular signaling pathways. Two prominent mechanisms of action that have been identified are the inhibition of the PI3K/Akt pathway and the inhibition of topoisomerase enzymes.

PI3K/Akt Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in cancer.[11] Cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing anticancer effects.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cinnoline Cinnoline Derivatives Cinnoline->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription.[2] Certain cinnoline derivatives have been shown to inhibit topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.[5][12]

Caption: Mechanism of topoisomerase inhibition by cinnoline derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. This section provides protocols for key assays used to evaluate the pharmacological profile of cinnoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the cinnoline derivatives and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The cinnoline derivatives are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of compounds.[13][14][15]

  • Animal Groups: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is used to screen for peripheral analgesic activity.[1][16][17][18]

  • Animal Groups: Swiss albino mice are divided into control, standard (e.g., diclofenac sodium), and test groups.

  • Compound Administration: The test compounds or standard drug are administered orally 30-60 minutes before the injection of acetic acid.

  • Induction of Writhing: 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated groups with the control group.

In Vitro Topoisomerase I Inhibition Assay: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: The cinnoline derivative is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are separated on a 1% agarose gel.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

The diverse pharmacological profile of cinnoline derivatives, coupled with their amenability to synthetic modification, makes them a highly attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers in the field, summarizing key pharmacological data, outlining essential experimental protocols, and illustrating important mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of cinnoline derivatives hold significant promise for the future of drug discovery.

References

Antimicrobial and Antitumor Potential of Cinnoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This technical guide provides an in-depth exploration of the antimicrobial and antitumor potential of cinnoline-based compounds, targeted at researchers, scientists, and professionals in drug development. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows. Cinnoline derivatives have demonstrated significant efficacy as antibacterial and antifungal agents, as well as potent anticancer properties through mechanisms including the inhibition of critical enzymes like topoisomerase I, receptor tyrosine kinases (c-Met), and modulation of cell signaling pathways such as PI3K/Akt.[1][3][4] This document serves as a comprehensive resource, summarizing structure-activity relationships and outlining the methodologies required to evaluate these promising therapeutic agents.

Antimicrobial Potential of Cinnoline Derivatives

Cinnoline derivatives have been extensively investigated for their broad-spectrum pharmacological activities, including significant antibacterial and antifungal properties.[1][5] The fusion of the cinnoline core with other bioactive moieties, such as pyrazolines, chalcones, and sulphonamides, has been shown to produce compounds with enhanced antimicrobial efficacy.[1]

Structure-Activity Relationship (SAR)

The antimicrobial activity of cinnoline derivatives is closely linked to their structural features:

  • Halogen Substitution: The introduction of halogen atoms (e.g., chloro, bromo) into the cinnoline structure consistently results in enhanced antimicrobial and antifungal activity.[1][6][7] Halogen-substituted derivatives often exhibit potent activity at lower concentrations.[1][6] The 7-chloro substituted cinnoline thiophene derivative is noted as a particularly potent antifungal agent.[1][7]

  • Electron-Withdrawing vs. Electron-Donating Groups: An electron-withdrawing substituent at the phenyl group of certain cinnoline derivatives has been associated with increased activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli).[1] Conversely, electron-donating groups like methoxyl and hydroxyl have been linked to higher anti-inflammatory activity.[1]

  • Hybrid Molecules: The combination of the cinnoline nucleus with other active moieties, such as sulphonamides, leads to a significant improvement in antimicrobial action, likely due to a synergistic effect.[1][6]

Quantitative Antimicrobial Data

The following table summarizes the observed antimicrobial activity of various classes of cinnoline derivatives.

Cinnoline Derivative ClassTarget OrganismsObserved ActivityReference(s)
Cinnoline-Sulphonamide HybridsP. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. nigerHalogenated derivatives showed potent activity at lower concentrations, comparable to reference drugs.[1][6]
Cinnoline-Pyrazoline HybridsM. tuberculosis and various pathogenic fungiA 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide derivative was found to be highly potent.[1]
Cinnoline-Chalcone HybridsB. subtilis, E. coli, S. aureus, K. pneumoniae, A. flavus, F. oxysporum4-Cl, 2-NO₂, and 4-NO₂ substituted derivatives were among the most potent tested.[1]
Cinnoline-Thiophene/Furan HybridsC. albicans, A. niger7-chloro substituted cinnoline thiophene and 6-chloro substituted cinnoline furan derivatives were the most potent antifungal agents.[1][7]
Substituted Cinnoline ImidazolesC. albicans, A. niger and various bacteriaChloro-substituted derivatives showed significant antibacterial and antifungal activity.[8]
Experimental Protocols for Antimicrobial Screening

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]

  • Preparation of Compound Stock: Prepare a stock solution of the test cinnoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 16-24 hours for bacteria or as required for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity or growth is observed.[8][9]

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent.[6]

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.

  • Inoculation: Uniformly swab a standardized bacterial inoculum (0.5 McFarland standard) across the entire surface of the agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized cinnoline compound. Place these disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger diameter indicates greater susceptibility of the organism to the compound.[6]

Visualization: Antimicrobial Screening Workflow

Workflow for Antimicrobial Screening of Cinnoline Compounds cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_evaluation Final Evaluation start Design & Synthesize Cinnoline Derivatives char Structural Characterization (NMR, MS, etc.) start->char screen Agar Disk Diffusion (Qualitative) char->screen mic Broth Microdilution (Determine MIC) screen->mic end Identify Lead Compounds mic->end

Caption: General workflow for the screening and evaluation of novel cinnoline compounds.

Antitumor Potential of Cinnoline Derivatives

The cinnoline scaffold is a key structural component in the design of novel anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of crucial cellular enzymes and the modulation of key signaling pathways that control cell proliferation and survival.[1][3][4]

Mechanisms of Action & Signaling Pathways

2.1.1 Inhibition of Topoisomerase I (TOP1) Certain substituted dibenzo[c,h]cinnolines function as non-camptothecin TOP1 inhibitors.[1] TOP1 is an essential enzyme that relaxes DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers cell death. SAR studies have revealed that specific substitutions, such as a methylenedioxy group on the D ring and dimethoxy groups on the A ring, are crucial for retaining TOP1-targeting activity and cytotoxicity.[1]

2.1.2 Inhibition of Receptor Tyrosine Kinases (RTKs) Cinnoline derivatives have been designed as potent inhibitors of RTKs, which are often overexpressed or mutated in various cancers.[1]

  • c-Met Inhibitors: Derivatives featuring a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been developed as inhibitors of the c-Met receptor tyrosine kinase.[1]

  • EGFR Inhibitors: Novel cinnoline compounds have been synthesized to target the epidermal growth factor receptor (EGFR) tyrosine kinase, showing promising enzymatic inhibition.[4]

2.1.3 Inhibition of the PI3K/Akt Signaling Pathway The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. A series of cinnoline derivatives have been identified as potent inhibitors of PI3K (Phosphatidylinositol 3-kinase).[3] By blocking PI3K, these compounds prevent the downstream activation of Akt, leading to the suppression of pro-survival signals and promoting apoptosis.

2.1.4 Induction of Apoptosis Many cytotoxic cinnoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be triggered through various mechanisms, including DNA damage from topoisomerase inhibition or the suppression of survival pathways like PI3K/Akt. The apoptotic process is often characterized by the activation of caspases and cell cycle arrest.[4]

Visualizations: Key Antitumor Pathways

Inhibition of PI3K/Akt Pathway by Cinnoline Derivatives RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits

Caption: Cinnoline derivatives inhibit the PI3K/Akt pathway, reducing cell survival.

Workflow for In Vitro Anticancer Screening cluster_synthesis Compound Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies cluster_evaluation Lead Identification start Synthesize & Purify Cinnoline Derivatives mtt MTT / Viability Assay on Cancer Cell Lines (Determine IC50) start->mtt enzyme Enzymatic Assays (e.g., Kinase, Topo I) mtt->enzyme apoptosis Apoptosis Assay (Annexin V / PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle end Identify Potent & Selective Lead Compound enzyme->end apoptosis->end cell_cycle->end

Caption: Workflow for identifying lead anticancer cinnoline compounds in vitro.

Quantitative Antitumor Data

The following table summarizes the cytotoxic activity of various cinnoline derivatives against selected human cancer cell lines.

Cinnoline Derivative ClassCancer Cell LineAssayIC₅₀ (µM)Reference(s)
Dihydrobenzo[h]cinnoline-5,6-dionesKB (epidermoid carcinoma), Hep-G2 (hepatoma)Cytotoxicity Assay< 5.0[1]
PI3K Inhibitor (Compound 25)HCT116, A549, PC3Antiproliferative Assay0.264, 2.04, 1.14[3]
Triazepinocinnoline (Compound 7)MCF-7 (breast cancer)Cytotoxicity Assay0.049[4]
Triazepinocinnoline (Compound 7)-EGFR Tyrosine Kinase Inhibition0.22[4]
Cinnoline Analog (Compound 8b)MCF-7 (breast cancer)Cell Viability Assay5.56[10]
Experimental Protocols for Antitumor Screening

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11]

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the cinnoline compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance, and the IC₅₀ value can be calculated.

Protocol 4: Kinase Inhibition Assay (General)

This protocol outlines a general method to determine the inhibitory effect of a compound on a specific kinase (e.g., EGFR, PI3K).

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide that the kinase phosphorylates), and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test cinnoline compound at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using luminescence-based assays (e.g., Kinase-Glo®) or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.

Conclusion

Cinnoline and its derivatives represent a highly versatile and promising class of heterocyclic compounds with significant therapeutic potential. Their demonstrated dual efficacy against both microbial pathogens and cancer cells makes them attractive candidates for further drug discovery and development. The structure-activity relationship studies consistently highlight the importance of specific substitutions, particularly halogens, in enhancing biological activity. The primary mechanisms of antitumor action, including the inhibition of topoisomerases and key signaling kinases like PI3K and EGFR, provide a solid foundation for rational drug design. Future research should focus on optimizing the potency and selectivity of these compounds, exploring novel hybrid structures, and conducting in-vivo studies to validate their therapeutic utility.

References

Cinnoline Hydrochloride: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnoline hydrochloride, the hydrochloride salt of the aromatic heterocyclic compound cinnoline, serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity and bicyclic structure make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data, and the biological significance of the resulting heterocyclic architectures.

Core Synthetic Transformations and Methodologies

This compound is a versatile precursor that can be readily converted into key intermediates, such as 4-chlorocinnoline, which then serve as building blocks for a variety of heterocyclic systems. The primary synthetic strategies involve nucleophilic substitution reactions at the C4 position and cyclization reactions to form fused ring systems.

From this compound to Key Intermediates

The conversion of cinnoline to 4-chlorocinnoline is a fundamental step that opens the door to a multitude of synthetic possibilities. This transformation is typically achieved by treating cinnoline with a chlorinating agent like phosphorus oxychloride (POCl₃).

Synthesis of Fused Heterocyclic Systems

A significant application of cinnoline derivatives is in the synthesis of fused polycyclic systems, such as pyrazolo[4,3-c]cinnolines. These compounds have garnered attention for their potential anti-inflammatory and antibacterial properties. The synthesis often involves a multi-step sequence starting from a substituted aniline, proceeding through a Japp-Klingemann reaction, followed by cyclization to form the cinnoline core, and subsequent annulation to build the pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorocinnoline from Cinnoline

This protocol outlines the conversion of cinnoline to 4-chlorocinnoline, a key intermediate for further derivatization.

Materials:

  • Cinnoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

Procedure:

  • A mixture of cinnoline (10 g) and phosphorus oxychloride (40 ml) is heated under reflux for 1 hour.

  • The reaction mixture is cooled, and the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The remaining residue is carefully poured onto crushed ice.

  • The aqueous solution is made alkaline by the addition of ammonium hydroxide.

  • The resulting precipitate is extracted with chloroform.

  • The chloroform extract is dried over anhydrous sodium sulfate and concentrated to yield 4-chlorocinnoline.

Protocol 2: Synthesis of a Pyrazolo[4,3-c]cinnoline Derivative

This protocol details the synthesis of a pyrazolo[4,3-c]cinnoline derivative starting from 3-chloro-4-fluoroaniline.

Step 1: Synthesis of Ethyl 2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate

  • 3-chloro-4-fluoroaniline is diazotized using sodium nitrite and hydrochloric acid.

  • The resulting diazonium salt is then coupled with ethyl acetoacetate to yield the hydrazone derivative.

Step 2: Synthesis of 3-acetyl-7-chloro-6-fluoro-4-hydroxycinnoline

  • The hydrazone from Step 1 is cyclized using a high-boiling point solvent such as diphenyl ether with gentle heating.

Step 3: Synthesis of 7-chloro-6-fluoro-3-(1-((2-hydroxyethyl)amino)ethylidene)-3,4-dihydrocinnolin-4-one

  • The 3-acetyl-cinnoline derivative from Step 2 is reacted with an appropriate amine, for example, 2-aminoethanol, to introduce a side chain.

Step 4: Synthesis of the final Pyrazolo[4,3-c]cinnoline derivative

  • The product from Step 3 undergoes intramolecular cyclization, often facilitated by a dehydrating agent or thermal conditions, to form the fused pyrazole ring.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of cinnoline derivatives.

Compound Starting Material Reagents and Conditions Yield (%) Melting Point (°C) Reference
4-ChlorocinnolineCinnolinePOCl₃, refluxNot specified127-128[1]
3-acetyl-7-chloro-6-fluoro-4-hydroxycinnolineEthyl 2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoateDiphenyl ether, heat76192[2]
Pyrazolo[4,3-c]cinnoline derivative (4d)3-acetyl-7-chloro-6-fluoro-4-hydroxycinnolineAromatic acid hydrazide, 1,4-dioxane, HCl, reflux72210[1]
Pyrazolo[4,3-c]cinnoline derivative (4l)3-acetyl-7-chloro-6-fluoro-4-hydroxycinnolineAromatic acid hydrazide, 1,4-dioxane, HCl, reflux68248[1]

Spectroscopic Data

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z) Reference
3-acetyl-7-chloro-6-fluoro-4-hydroxycinnoline2.61 (s, 3H, CH₃), 7.29 (s, 1H, C₅-H), 7.54 (s, 1H, C₈-H), 13.8 (s, 1H, NH)3436 (N-H), 1712 (C=O), 1659 (C=O), 1215 (C-F), 746 (C-Cl)240.18 (M⁺)[2]
Pyrazolo[4,3-c]cinnoline derivative (4b)2.35 (s, 3H, CH₃), 4.27 (s, 2H, CH₂), 7.18-7.25 (m, 5H, Ar-H), 7.29 (s, 1H, C₅-H), 7.51 (s, 1H, C₈-H)1664 (C=O), 1604 (C=N), 1219 (C-F), 750 (C-Cl)354.14 (M⁺)[2]

Biological Activity and Signaling Pathways

Cinnoline derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[3][4] The mechanism of action for some of these derivatives has been linked to the inhibition of specific enzymes and signaling pathways crucial for cell proliferation and survival.

For instance, certain cinnoline-based compounds have been identified as potent inhibitors of receptor tyrosine kinases, such as c-Met.[5] The c-Met signaling pathway plays a critical role in cell growth, motility, and invasion, and its dysregulation is implicated in various cancers. Inhibition of this pathway by cinnoline derivatives can lead to the suppression of tumor growth.

cMet_Signaling_Pathway c-Met Signaling Pathway Inhibition by Cinnoline Derivatives HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Cinnoline_Derivative Cinnoline Derivative Cinnoline_Derivative->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a cinnoline derivative.

Experimental and Synthetic Workflows

The synthesis of complex heterocyclic structures from this compound typically follows a logical workflow, beginning with the modification of the core structure, followed by the introduction of various functionalities, and culminating in cyclization reactions to build the final heterocyclic system.

Synthetic_Workflow General Synthetic Workflow for Pyrazolo[4,3-c]cinnolines Start Cinnoline Hydrochloride Step1 Conversion to 4-Chlorocinnoline Start->Step1 Step2 Nucleophilic Substitution (e.g., with hydrazines) Step1->Step2 Intermediate Substituted Cinnoline Intermediate Step2->Intermediate Step3 Cyclization Intermediate->Step3 Product Fused Heterocyclic System (e.g., Pyrazolo[4,3-c]cinnoline) Step3->Product

Caption: A generalized workflow for the synthesis of fused cinnoline heterocycles.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The methodologies outlined in this guide provide a foundation for researchers to explore the rich chemistry of the cinnoline scaffold and to develop novel therapeutic agents targeting various diseases. The ability to systematically modify the cinnoline core and build complex fused systems allows for the fine-tuning of pharmacological properties, making it a continued area of interest for medicinal chemists.

References

The Resurgence of Cinnoline Scaffolds: A Technical Guide to Their Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of cinnoline derivatives, with a focus on their potential as therapeutic agents. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.

Core Synthetic Strategies

The synthesis of the cinnoline ring system is a cornerstone of accessing novel derivatives with diverse biological functions. Several key strategies have been established, with the most prominent being variations of cyclization reactions.

One of the most common and versatile methods is the Richter synthesis , which involves the diazotization of an o-aminophenylalkyne followed by intramolecular cyclization. Another widely used approach is the Borsche–Fischer synthesis , which utilizes the cyclization of arylhydrazones of α-keto acids. More recent methodologies often employ transition-metal-catalyzed cross-coupling reactions to construct the cinnoline core or to functionalize pre-existing cinnoline scaffolds, allowing for the introduction of a wide array of substituents.[1]

A representative multi-step synthesis of a biologically active cinnoline derivative, a 4-(arylamino)cinnoline-3-carbonitrile, is outlined below. This class of compounds has shown promise as potent anticancer agents.

Figure 1: Synthetic workflow for a 4-(arylamino)cinnoline-3-carbonitrile.

Key Pharmacological Activities and Quantitative Data

Cinnoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize key quantitative data for various cinnoline derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug design.

Anticancer Activity

Cinnoline derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanisms of action include the inhibition of key enzymes such as phosphoinositide 3-kinases (PI3Ks) and topoisomerases.

Compound ClassCancer Cell LineIC50 (µM)Reference
Triazepinocinnoline DerivativeMCF-7 (Breast)0.049[1]
4-(Pyridin-3-yl)cinnolineHCT116 (Colon)0.264[2]
4-(Pyridin-3-yl)cinnolineA549 (Lung)2.04[2]
4-(Pyridin-3-yl)cinnolineU87MG (Glioblastoma)1.14[2]
Pyrazolo[4,3-c]cinnoline DerivativeKB (Oral)0.56[3]
Pyrazolo[4,3-c]cinnoline DerivativeHep-G2 (Liver)0.77[3]
Dibenzo[c,h]cinnoline DerivativeRPMI-8402 (Leukemia)<0.002[4]
Antimicrobial Activity

The cinnoline scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-Aminocinnoline-3-carboxamideE. coli6.25 - 25[3]
4-Aminocinnoline-3-carboxamideS. aureus6.25 - 25[3]
4-(p-Aminopiperazine)cinnoline-3-carboxamideB. subtilis12.5 - 50[3]
4-(p-Aminopiperazine)cinnoline-3-carboxamideP. aeruginosa12.5 - 50[3]
Pyrazolo[4,3-c]cinnoline DerivativeE. coli12.5[5]
Pyrazolo[4,3-c]cinnoline DerivativeS. aureus25[5]
Pyrazolo[4,3-c]cinnoline DerivativeP. aeruginosa12.5[5]
Anti-inflammatory Activity

Several cinnoline derivatives have been investigated for their anti-inflammatory potential, with promising results in preclinical models.

Compound ClassAssay% InhibitionReference
Pyrazolo[4,3-c]cinnoline DerivativeCarrageenan-induced paw edema80.01[5]
Cinnoline with pyrazolineCarrageenan-induced paw edema58.50
Cinnoline with pyrazolineCarrageenan-induced paw edema55.22

Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Cinnoline derivatives have been identified as potent inhibitors of this pathway.[3] By targeting the ATP-binding pocket of PI3K, these compounds can effectively block the downstream signaling cascade, leading to apoptosis and cell cycle arrest in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation EIF4EBP1->Proliferation Represses protein synthesis Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits G SupercoiledDNA Supercoiled DNA Top1 Topoisomerase I SupercoiledDNA->Top1 Binds to CleavageComplex Topoisomerase I-DNA Cleavage Complex Top1->CleavageComplex Cleaves one DNA strand Cinnoline Cinnoline Derivative Cinnoline->CleavageComplex Stabilizes RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Religation SSB Single-Strand Break CleavageComplex->SSB Leads to Apoptosis Apoptosis SSB->Apoptosis Triggers

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorescent Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fluorescent derivatives utilizing cinnoline-based scaffolds. The information compiled herein is intended to guide researchers in the development of novel fluorophores for various applications, including bio-imaging and drug development.

Introduction

Cinnoline, a heterocyclic aromatic compound, serves as a versatile scaffold for the development of fluorescent probes.[1] By modifying the core cinnoline structure, researchers can synthesize derivatives with a range of photophysical properties, from green to red emission.[2][3] These fluorescent molecules have shown promise in live cell imaging and as potential agents for targeted drug delivery and diagnostics.[2][3] This document outlines synthetic strategies, experimental protocols, and photophysical data for a selection of fluorescent cinnoline derivatives.

Data Presentation

The following table summarizes the photophysical properties of representative fluorescent cinnoline and related quinoline derivatives.

Compound FamilyDerivative/ModificationExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
Amino-benzo-cinnolines (ABCDyes) Varies (structural diversity)Not specifiedGreen emissionNot specifiedNot specified[2]
CinNapht Dyes Cinnoline/naphthalimide fused hybridNot specifiedGreen to red emissionUp to 0.33Large (value not specified)[3]
Quinolone Derivatives 7-aminoquinolones with N-methylation300 - 400Red-shifted from blueNot specified50 - 110[4]
Quinolone Derivatives 7-aminoquinolones with N-acylation300 - 400Blue-shiftedNot specified50 - 110[4]
Styrylquinoline Derivatives Varies360 - 380Not specifiedNot specifiedNot specified[5]
Quinoline-fused Dihydro/Spiro-quinazolinones VariesNot specifiedBlue-shifted for specific derivativesNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: General Synthesis of Amino-benzo-cinnolines (ABCDyes)

This protocol is a generalized representation based on the description of ABCDyes.[2] The specific synthetic routes can be diverse to achieve high structural variety.

Materials:

  • Substituted anilines

  • Appropriate cyclization reagents (e.g., nitriles, aldehydes)

  • Solvents (e.g., DMF, DMSO)

  • Catalysts (as required by the specific reaction)

  • Cinnoline hydrochloride (as a potential starting material)

  • Base (e.g., triethylamine, potassium carbonate)

Procedure:

  • Starting Material Preparation: If starting from this compound, neutralize it to the free base by treatment with a suitable base.[7]

  • Functionalization/Cyclization: The synthesis of the benzo[c]cinnoline core can be achieved through various methods, including intramolecular cyclization of substituted biphenyls or intermolecular reactions.

  • Introduction of Amino Group: The amino group, crucial for the fluorescent properties, can be introduced at various positions through nucleophilic aromatic substitution or by using an amino-substituted precursor.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield the pure amino-benzo-cinnoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of "CinNapht" Dyes (Cinnoline/Naphthalimide Hybrid)

This protocol outlines the synthesis of a fused cinnoline/naphthalimide hybrid fluorophore.[3]

Materials:

  • Substituted naphthalimide precursor

  • Reagents for cinnoline ring formation (e.g., hydrazine, oxidizing agent)

  • Solvents (e.g., acetic acid, ethanol)

  • Catalysts (if necessary)

Procedure:

  • Synthesis of Cinnoline Precursor: Prepare a suitably functionalized naphthalimide that can undergo cyclization to form the cinnoline ring.

  • Ring Fusion: React the naphthalimide precursor with reagents to form the fused six-membered diaza-ring of cinnoline. This may involve a condensation reaction followed by an oxidation step.

  • Purification: The resulting "CinNapht" dye is purified using column chromatography and/or recrystallization. Gram-scale synthesis has been reported to be achievable.[3]

  • Characterization: The final product is characterized by spectroscopic methods to confirm its structure and purity.

Protocol 3: General Synthesis of Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives

This protocol is based on a one-pot synthesis method.[6]

Materials:

  • 2-aminoacetophenone

  • 1,3-cyclohexanedione

  • Anthranilamide

  • p-Toluene sulfonic acid (p-TSA)

  • Solvent (e.g., DMSO)

Procedure:

  • Initial Reaction: In a sealed tube, heat a mixture of 1.0 equivalent of 2-aminoacetophenone and 1.0 equivalent of 1,3-cyclohexanedione with 2.0 equivalents of p-TSA at 100 °C for 3 minutes.[6]

  • Addition of Third Component: Add 1.0 equivalent of anthranilamide to the reaction mixture.[6]

  • Solvent Addition and Heating: Add DMSO as a solvent and increase the temperature to 115 °C. Continue stirring for 12 hours.[6]

  • Work-up: After completion of the reaction (monitored by TLC), dilute the mixture with water and ethyl acetate. Wash the organic layer with a 10% NaOH solution.[6]

  • Purification: Dry the combined organic layer over anhydrous Na2SO4, evaporate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.[6]

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Cinnoline Precursor Cinnoline Precursor Reaction Reaction Cinnoline Precursor->Reaction Functionalization Reagents Functionalization Reagents Functionalization Reagents->Reaction Crude Product Crude Product Reaction->Crude Product Purification Step Purification Step Crude Product->Purification Step Pure Fluorescent Derivative Pure Fluorescent Derivative Purification Step->Pure Fluorescent Derivative Characterization Characterization Pure Fluorescent Derivative->Characterization Photophysical Measurement Photophysical Measurement Pure Fluorescent Derivative->Photophysical Measurement

Caption: A generalized workflow for the synthesis and analysis of fluorescent cinnoline derivatives.

Diagram 2: Logical Relationship for Bio-imaging Application

G Synthesized Fluorophore Synthesized Fluorophore Cellular Uptake Cellular Uptake Synthesized Fluorophore->Cellular Uptake Target Interaction Target Interaction Cellular Uptake->Target Interaction Fluorescence Emission Fluorescence Emission Target Interaction->Fluorescence Emission Microscopy Detection Microscopy Detection Fluorescence Emission->Microscopy Detection Bio-imaging Data Bio-imaging Data Microscopy Detection->Bio-imaging Data

Caption: Logical flow from a synthesized fluorophore to its application in cellular bio-imaging.

References

Application Notes & Protocols: Purification of Cinnoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinnoline, a bicyclic aromatic heterocycle, forms the core of many compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Following the synthesis of cinnoline derivatives, effective purification is a critical step to remove unreacted starting materials, by-products, and other impurities. The purity of these compounds is paramount as it directly impacts the accuracy of subsequent biological assays and the safety and efficacy of potential therapeutic agents.[2] This document provides detailed protocols for common purification methods and strategies for assessing the purity of the final products.

Post-Synthesis Work-up: Initial Purification

After the synthesis reaction is complete, a standard work-up procedure is typically employed to isolate the crude product from the reaction mixture. This often involves extraction and washing steps.

Experimental Protocol: General Liquid-Liquid Extraction

This protocol is a common first step for isolating crude cinnoline derivatives from an aqueous reaction mixture.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize it, for example, with a saturated sodium bicarbonate solution, until the pH is approximately 7-8.[3]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (e.g., 3 x 50 mL).[3] The choice of solvent will depend on the solubility of the target cinnoline derivative.

  • Washing: Combine the organic layers. Wash the combined organic phase with brine (e.g., 2 x 50 mL) to remove residual water and water-soluble impurities.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.[3]

  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

Workflow for Post-Synthesis Work-up

G cluster_workflow General Post-Synthesis Work-up and Purification Workflow A Reaction Completion B Neutralization of Reaction Mixture (e.g., with NaHCO3) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Washing of Organic Layer (e.g., with Brine) C->D E Drying of Organic Layer (e.g., over MgSO4) D->E F Concentration under Reduced Pressure E->F G Crude Cinnoline Derivative F->G H Further Purification (Recrystallization or Chromatography) G->H I Purity Analysis (TLC, HPLC, NMR, MS) H->I J Pure Cinnoline Derivative I->J

Caption: General workflow from reaction completion to pure product.

Primary Purification Techniques

The crude product obtained after initial work-up often requires further purification. The choice of method depends on the physical properties of the cinnoline derivative (e.g., solid or oil) and the nature of the impurities.

Recrystallization

Recrystallization is a highly effective method for purifying solid crystalline compounds. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures.

  • Solvent Selection: Choose a suitable solvent or solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Common solvents include methanol, ethanol, and acetic acid mixtures.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a water bath) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove residual solvent. The product is often obtained as a crystalline solid of a specific color (e.g., pale yellow).[5]

Solvent System ExampleCinnoline Derivative TypeReference
Methanol/Water (10:1)Substituted Cinnoline Sulphonamides[4]
Acetic Acid/Methanol (4:6)3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one[5]

Table 1: Example solvent systems for the recrystallization of cinnoline derivatives.

Column Chromatography

Column chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. It is suitable for both solid and oil products.

  • Column Packing: Prepare a column with a slurry of silica gel in the chosen mobile phase (eluent). A common stationary phase is silica gel 60-120 mesh.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it carefully onto the top of the silica gel column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Pass the eluent through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components. The progress can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[5]

  • Fraction Collection: Collect the fractions containing the desired compound, as identified by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cinnoline derivative.

Mobile Phase ExampleCinnoline Derivative TypeReference
Hexane/Ethyl Acetate (4:1)Pyrazolo[4,3-c]cinnoline derivatives[5]

Table 2: Example mobile phase for column chromatography of cinnoline derivatives.

Purity Assessment

After purification, it is essential to assess the purity of the cinnoline derivative and confirm its identity. Several analytical techniques are employed for this purpose.

TechniquePrincipleApplication & InsightsReference
Thin Layer Chromatography (TLC) Differential partitioning between a stationary phase (e.g., silica gel plate) and a mobile phase.Used to monitor reaction progress and check the purity of column chromatography fractions. The purity is indicated by a single spot.[4]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Provides quantitative purity data (e.g., purity >98%). HPLC-MS can also confirm the molecular weight of the compound and impurities.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling points and interactions with a stationary phase, followed by mass detection.Useful for analyzing volatile and semi-volatile impurities. Provides structural information based on fragmentation patterns.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Intrinsic quantitative analysis based on the relationship between the NMR signal integral and the number of protons.Confirms the molecular structure of the synthesized compound.[1] Quantitative NMR (qNMR) can provide a highly accurate purity assessment without a specific reference standard.[2]
Melting Point The temperature range over which a solid melts.A sharp melting point range indicates high purity. Melting points are often determined in open capillaries.[4]

Table 3: Summary of techniques for purity analysis of cinnoline derivatives.

Logic for Selecting a Purification Method

G cluster_logic Decision Logic for Purification Method Selection A Crude Product Obtained B Is the product a solid at room temp? A->B C Attempt Recrystallization B->C Yes I Product is an oil B->I No D Is the product pure after one recrystallization? C->D E Column Chromatography D->E No F Pure Product D->F Yes E->F G Are impurities thermally stable & volatile? H Consider Distillation / Kugelrohr (if applicable) I->E

Caption: Decision tree for selecting an appropriate purification method.

References

Application Notes and Protocols for the Analytical Characterization of Cinnoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Cinnoline hydrochloride. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate and reproducible results in a research and development setting.

Introduction

This compound is the salt form of cinnoline, an aromatic heterocyclic compound.[1] As with many active pharmaceutical ingredients (APIs), thorough characterization is crucial for quality control, stability studies, and regulatory compliance. The following sections detail the application of various analytical techniques for the unambiguous identification and purity assessment of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the proton and carbon skeletons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Cinnoline Moiety

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
3~8.5 - 9.0~145 - 150
4~7.8 - 8.2~125 - 130
5~7.6 - 8.0~128 - 132
6~7.5 - 7.9~130 - 135
7~7.5 - 7.9~120 - 125
8~8.0 - 8.4~130 - 135
4a-~125 - 130
8a-~150 - 155

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. Data is extrapolated from literature on various cinnoline derivatives.[2][3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for hydrochloride salts.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

    • For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added if compatible with the solvent.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Spectral width: -2 to 12 ppm

      • Pulse width: ~10 µs (90° pulse)

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16-64

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Spectral width: 0 to 200 ppm

      • Pulse program: Proton-decoupled

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR experiments (e.g., COSY, HSQC).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Assign calibrate->integrate

A streamlined workflow for NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M+H]⁺131.0604Protonated molecule (cinnoline free base)
[M]⁺˙130.0529Molecular ion (cinnoline free base)

Note: The observed mass will correspond to the free base of cinnoline after loss of HCl in the ion source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile/water.

    • Avoid non-volatile buffers or salts. If necessary, use volatile salts like ammonium acetate.[4]

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

    • Scan Range: Set a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙) or the protonated molecular peak ([M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic losses from the cinnoline ring structure.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_sep Mass Separation & Detection cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent infuse Infuse into Ion Source (ESI) dissolve->infuse ionize Generate Ions infuse->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Identify Molecular Ion & Fragmentation spectrum->analyze

General workflow for mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity
3100 - 3000C-H stretch (aromatic)Medium
2800 - 2400N-H stretch (from hydrochloride)Broad, Strong
1620 - 1580C=N stretchMedium
1580 - 1450C=C stretch (aromatic)Medium-Strong
850 - 750C-H bend (aromatic, out-of-plane)Strong

Note: The broad N-H stretch is characteristic of amine hydrochlorides.[2]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Transfer the mixture to a pellet die.

    • Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.[5]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within the aromatic system of this compound. Aromatic compounds like cinnoline typically exhibit multiple absorption bands.[6]

Table 4: Expected UV-Vis Absorption Maxima for this compound

Solvent λ_max (nm)
Ethanol~220, ~275, ~310-320
0.1 N HClSimilar to ethanol

Note: The exact λ_max and molar absorptivity can vary with the solvent.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in a suitable UV-grade solvent (e.g., ethanol or 0.1 N HCl).[7][8]

    • Prepare a series of dilutions from the stock solution to determine the linear range (e.g., 2-20 µg/mL).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Record the UV-Vis spectrum of each standard solution over a range of 200-400 nm.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • Construct a calibration curve of absorbance versus concentration at the chosen λ_max to be used for quantitative analysis.

Chromatographic Characterization

Chromatographic techniques, particularly HPLC, are essential for determining the purity of this compound and for identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of the polar this compound.

Table 5: Suggested HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (pH ~3)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at a λ_max determined by UV-Vis spectroscopy (e.g., 275 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: Method development and validation are required to establish the optimal conditions for a specific analysis.[9][10]

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase (e.g., 20 mM potassium phosphate buffer) and adjust the pH to approximately 3.0 with phosphoric acid.

    • Filter the buffer and the organic solvent (acetonitrile) through a 0.45 µm filter.

    • Degas the mobile phase components before use.

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Prepare the sample solution at a similar concentration.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Monitor the chromatogram at the predetermined wavelength.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantify any impurities using an appropriate standard if available.

Logical Flow for HPLC Method Development

HPLC_Dev_Workflow cluster_initial Initial Conditions cluster_opt Optimization cluster_val Validation col_select Select Column (e.g., C18) mob_phase Choose Mobile Phase (ACN/Buffer) col_select->mob_phase detector Set Detector Wavelength (from UV-Vis) mob_phase->detector run_iso Run Isocratic Elution detector->run_iso eval_peak Evaluate Peak Shape & Retention run_iso->eval_peak adjust_mp Adjust Mobile Phase Composition / pH eval_peak->adjust_mp run_grad Run Gradient Elution (if needed) eval_peak->run_grad adjust_mp->run_iso linearity Linearity run_grad->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity

A logical progression for HPLC method development.

X-ray Crystallography

Summary

The comprehensive characterization of this compound requires a multi-technique approach. NMR and mass spectrometry are primary tools for structural confirmation, while FTIR and UV-Vis spectroscopy provide valuable functional group and quantitative information, respectively. HPLC is indispensable for purity assessment. The protocols and data presented herein serve as a detailed guide for researchers and scientists involved in the development and quality control of this compound.

References

Application Notes and Protocols for Cinnoline Hydrochloride in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cinnoline hydrochloride and its derivatives as potential anticancer agents. This document details their mechanism of action, summarizes their cytotoxic effects on various cancer cell lines, and provides detailed protocols for key experimental assays.

Introduction to Cinnoline Derivatives in Oncology

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds exert their effects through various mechanisms, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[2][3] The structural versatility of the cinnoline scaffold allows for modifications to enhance efficacy and selectivity against cancer cells.[1]

Mechanism of Action

Cinnoline derivatives have been shown to target several key components of cellular machinery to induce cancer cell death. A primary mechanism is the induction of apoptosis, often through the intrinsic (mitochondrial) pathway.[4] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

Furthermore, some cinnoline derivatives have been identified as inhibitors of key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[5][6] By inhibiting these pathways, cinnoline compounds can effectively halt cancer cell progression. Additionally, certain derivatives have been shown to arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating.[4][7]

Data Presentation: Cytotoxicity of Cinnoline Derivatives

The following tables summarize the in vitro cytotoxic activity of various cinnoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dione DerivativeKB0.56[8]
Hep-G20.77[8]
Triazepinocinnoline Derivative (Compound 7)MCF-70.049[4]
4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ)COLO 20515[7]

Table 1: IC50 values of selected cinnoline derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 Range (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dionesKB, Hep-G2< 5[9]
Quinoline-Chalcone DerivativesMGC-803, HCT-116, MCF-71.38 - 5.34[10]
Bis-quinoline IsomersHCT116, HeLa, M14, HT1080, MCF-70.14 - 15[11]

Table 2: Range of cytotoxic activity for different classes of cinnoline and related quinoline derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.[15][16][17][18]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.[19][20][21][22][23]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment.

  • Washing: Wash cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment with this compound.[24][25][26][27][28]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines treatment Treat with this compound start->treatment mtt Cell Viability (MTT) treatment->mtt apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western Protein Expression (Western Blot) treatment->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_changes Analyze Protein Level Changes western->protein_changes conclusion Anticancer Efficacy ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_changes->conclusion

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cinnoline This compound pi3k PI3K cinnoline->pi3k Inhibits bcl2 Bcl-2 cinnoline->bcl2 Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor mtor->bcl2 Promotes bax Bax cytochrome_c Cytochrome c bax->cytochrome_c Promotes release bcl2->bax Inhibits caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Step-by-Step Protocol for Cinnoline Synthesis via Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of the cinnoline scaffold can be achieved through various methods, often involving a key cyclization or condensation step. This document provides a detailed protocol for a representative synthesis of a cinnoline derivative, focusing on the Widman-Stoermer synthesis, which involves the cyclization of an α-vinyl-aniline derivative. The resulting cinnoline base can then be converted to its hydrochloride salt for improved stability and solubility.

Experimental Protocols

I. Synthesis of a 4-Methylcinnoline Derivative via Widman–Stoermer Synthesis

This protocol describes the synthesis of 4-methylcinnoline from 2-aminostyrene. The reaction proceeds through a diazotization followed by an intramolecular cyclization, which can be considered a type of condensation reaction.

Materials:

  • 2-Aminostyrene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminostyrene in concentrated hydrochloric acid, cooled in an ice bath to maintain a temperature between 0-5 °C.

    • In a separate beaker, prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the stirred solution of 2-aminostyrene in hydrochloric acid using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Cyclization (Condensation):

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for several hours, or until the reaction is complete (monitoring by Thin Layer Chromatography (TLC) is recommended). The cyclization of the diazonium salt intermediate leads to the formation of the cinnoline ring.

  • Work-up and Isolation of Cinnoline Base:

    • Carefully neutralize the acidic reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 4-methylcinnoline.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methylcinnoline.

II. Formation of Cinnoline Hydrochloride

Materials:

  • Purified Cinnoline derivative (from step I)

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid solution in diethyl ether (ethereal HCl) or HCl gas

Procedure:

  • Dissolve the purified cinnoline derivative in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the stirred solution of the cinnoline derivative. Alternatively, bubble dry HCl gas through the solution.

  • The this compound salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting this compound salt under vacuum.

Data Presentation

Table 1: Representative Reaction Parameters for Cinnoline Synthesis.

ParameterValue
Starting Material 2-Aminostyrene
Reagents Conc. HCl, NaNO₂
Solvent Water, Diethyl Ether
Reaction Temperature 0-5 °C (Diazotization), Room Temp. (Cyclization)
Reaction Time 30 min (Diazotization), Several hours (Cyclization)
Product 4-Methylcinnoline
Yield Varies depending on substrate and specific conditions
Purification Method Column Chromatography or Recrystallization

Mandatory Visualization

G cluster_workflow Experimental Workflow: Widman-Stoermer Cinnoline Synthesis start Start: 2-Aminostyrene in Conc. HCl diazotization Diazotization (NaNO₂, 0-5 °C) start->diazotization cyclization Intramolecular Cyclization (Warm to Room Temp.) diazotization->cyclization neutralization Neutralization (Sat. NaHCO₃) cyclization->neutralization extraction Extraction (Diethyl Ether) neutralization->extraction drying Drying (Anhydrous MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification hcl_formation Hydrochloride Salt Formation (Ethereal HCl) purification->hcl_formation end End: this compound hcl_formation->end

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is a representative example for the synthesis of a cinnoline derivative. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substrates. Researchers should always consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

Application Notes and Protocols: Cinnoline Hydrochloride as a Versatile Building Block for Novel Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing a 1,2-diazine ring, is a significant scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5] Recently, the cinnoline core has emerged as a promising building block for the development of novel fluorophores with tunable photophysical properties. These fluorophores are finding applications in biological imaging and as fluorescent probes.[6][7]

Cinnoline hydrochloride, the salt form of cinnoline, is a stable and convenient starting material for the synthesis of these fluorescent molecules. This document provides detailed application notes and protocols for utilizing this compound in the synthesis and characterization of novel fluorophores.

This compound: A Key Starting Material

This compound is often preferred as a starting material due to its enhanced stability and solubility in polar solvents compared to the free base. The initial step in most synthetic procedures involving this compound is its neutralization to the cinnoline free base, which can then undergo further functionalization.

A general workflow for the utilization of this compound in fluorophore synthesis is depicted below.

G cluster_0 Starting Material Preparation cluster_1 Fluorophore Synthesis cluster_2 Characterization and Application This compound This compound Cinnoline (Free Base) Cinnoline (Free Base) This compound->Cinnoline (Free Base) Neutralization Base (e.g., NaHCO3, Et3N) Base (e.g., NaHCO3, Et3N) Base (e.g., NaHCO3, Et3N)->Cinnoline (Free Base) Functionalization Reaction Functionalization Reaction Cinnoline (Free Base)->Functionalization Reaction Novel Cinnoline-Based Fluorophore Novel Cinnoline-Based Fluorophore Functionalization Reaction->Novel Cinnoline-Based Fluorophore Photophysical Characterization Photophysical Characterization Novel Cinnoline-Based Fluorophore->Photophysical Characterization Biological Imaging Biological Imaging Photophysical Characterization->Biological Imaging

Figure 1: General workflow for the synthesis of novel fluorophores starting from this compound.

Synthesis of Novel Cinnoline-Based Fluorophores

The cinnoline scaffold can be chemically modified to create a diverse range of fluorophores. A notable example is the synthesis of "CinNapht" dyes, which are cinnoline/naphthalimide fused hybrids.[6][7] These dyes exhibit interesting photophysical properties, including large Stokes shifts and solvatochromism, making them suitable for bio-imaging applications.[6]

Protocol 1: Synthesis of a Cinnoline-Naphthalimide Hybrid Fluorophore (Adapted from CinNapht Synthesis)

This protocol describes a potential synthetic route to a cinnoline-naphthalimide hybrid fluorophore, starting from this compound.

Materials:

  • This compound

  • 4-Bromo-1,8-naphthalic anhydride

  • Hydrazine hydrate

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., DMF, Toluene)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Experimental Procedure:

  • Neutralization of this compound:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add a stoichiometric amount of a mild base (e.g., sodium bicarbonate solution) and stir until the evolution of gas ceases.

    • Extract the cinnoline free base with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain pure cinnoline.

  • Synthesis of 4-Hydrazinyl-1,8-naphthalic anhydride:

    • React 4-bromo-1,8-naphthalic anhydride with hydrazine hydrate in a suitable solvent under reflux.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Palladium-Catalyzed Cross-Coupling Reaction:

    • In a reaction vessel, combine the cinnoline free base, 4-hydrazinyl-1,8-naphthalic anhydride, a palladium catalyst, and a base in an appropriate solvent.

    • Heat the mixture under an inert atmosphere and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the desired cinnoline-naphthalimide hybrid fluorophore.

G Cinnoline HCl Cinnoline HCl Cinnoline Cinnoline Cinnoline HCl->Cinnoline Neutralization Base Base Base->Cinnoline CinNapht Fluorophore CinNapht Fluorophore Cinnoline->CinNapht Fluorophore Pd-catalyzed coupling 4-Bromo-1,8-naphthalic anhydride 4-Bromo-1,8-naphthalic anhydride 4-Hydrazinyl-1,8-naphthalic anhydride 4-Hydrazinyl-1,8-naphthalic anhydride 4-Bromo-1,8-naphthalic anhydride->4-Hydrazinyl-1,8-naphthalic anhydride Hydrazinolysis Hydrazine Hydrazine Hydrazine->4-Hydrazinyl-1,8-naphthalic anhydride 4-Hydrazinyl-1,8-naphthalic anhydride->CinNapht Fluorophore Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->CinNapht Fluorophore

Figure 2: Synthetic scheme for a cinnoline-naphthalimide hybrid fluorophore.

Photophysical Properties of Cinnoline-Based Fluorophores

The photophysical properties of novel fluorophores are critical for their application. Key parameters include absorption maximum (λₐₙₛ), emission maximum (λₑₘ), Stokes shift, and quantum yield (Φ).

Table 1: Photophysical Properties of Selected Cinnoline-Based Fluorophores

Fluorophore DerivativeSolventλₐₙₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
CinNapht 5aToluene455550950.33[6][7]
CinNapht 5aDCM4716021310.14[6][7]
CinNapht 5aAcetonitrile4656221570.04[6][7]
CinNapht 5aMethanol4686321640.02[6][7]
2-Chlorobenzo[c]cinnoline (Predicted)DCM320 - 380400 - 450Significant< 0.05[1]

Experimental Protocols for Photophysical Characterization

Protocol 2: Determination of Absorption and Emission Spectra

Instrumentation:

  • UV-Visible Spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare dilute solutions of the synthesized fluorophore in various solvents of different polarities (e.g., toluene, DCM, acetonitrile, methanol) in quartz cuvettes. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectroscopy: Record the absorption spectrum of each sample using the UV-Visible spectrophotometer over a relevant wavelength range.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength at the absorption maximum determined in the previous step.

    • Record the fluorescence emission spectrum using the fluorometer.

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined emission maximum.

Protocol 3: Determination of Fluorescence Quantum Yield

Procedure:

  • Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Measurement:

    • Measure the absorbance of both the sample and the reference standard at the same excitation wavelength, ensuring the absorbance is below 0.1.

    • Measure the integrated fluorescence intensity of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: Calculate the quantum yield of the sample using the following equation:

    Φₛₐₘ₋ₗₑ = Φᵣₑբ * (Iₛₐₘ₋ₗₑ / Iᵣₑբ) * (Aᵣₑբ / Aₛₐₘ₋ₗₑ) * (nₛₐₘ₋ₗₑ² / nᵣₑբ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Applications in Biological Imaging

Cinnoline-based fluorophores, such as the CinNapht dyes, have shown potential for use in cellular imaging.[6] Their ability to penetrate cells without pretreatment and their bright fluorescence make them valuable tools for fluorescence microscopy.[6]

Protocol 4: Live Cell Imaging

Materials:

  • Cell line (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Synthesized cinnoline-based fluorophore

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the chosen cell line on glass-bottom dishes suitable for microscopy.

  • Staining:

    • Prepare a stock solution of the fluorophore in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and add the medium containing the fluorophore.

    • Incubate the cells for a specific period (e.g., 30 minutes to a few hours) at 37°C in a CO₂ incubator.

  • Imaging:

    • Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove excess fluorophore.

    • Image the stained cells using a fluorescence microscope with appropriate filter sets for excitation and emission.

G Cell Seeding Cell Seeding Cell Adherence Cell Adherence Cell Seeding->Cell Adherence Fluorophore Incubation Fluorophore Incubation Cell Adherence->Fluorophore Incubation Washing Washing Fluorophore Incubation->Washing Fluorescence Microscopy Fluorescence Microscopy Washing->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis

Figure 3: Workflow for a live cell imaging experiment using a cinnoline-based fluorophore.

Conclusion

This compound serves as an excellent and readily available precursor for the synthesis of novel fluorophores. The cinnoline scaffold allows for extensive chemical modification, enabling the fine-tuning of photophysical properties to suit various applications, particularly in the realm of biological imaging and sensing. The protocols and data presented here provide a solid foundation for researchers to explore the potential of cinnoline-based fluorophores in their scientific endeavors.

References

Unveiling the Biological Potential of Cinnoline Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have shown promise as anticancer, antibacterial, antifungal, and anti-inflammatory agents, often exhibiting their effects through the modulation of key signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of novel cinnoline derivatives.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the reported biological activities of various cinnoline and structurally related quinoline derivatives, providing a quantitative basis for comparison and further investigation.

Table 1: Anticancer Activity of Cinnoline and Quinoline Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dioneKB0.56[1]
Hep-G20.77[1]
Quinoline-chalcone derivative 12eMGC-8031.38[2]
HCT-1165.34[2]
MCF-75.21[2]
Phenylsulfonylurea derivative 7HepG-22.71[2]
A5497.47[2]
MCF-76.55[2]
Quinoline chalcone 6HL600.59[2]
Imidazo[4,5-c]quinoline 39mTOR1.4[3]
PI3Kα0.9[3]
4-aniline quinoline 38PI3K0.72[3]
mTOR2.62[3]
4,6,7-substituted quinoline 27c-Met0.019[3]
4,6,7-substituted quinoline 28c-Met0.064[3]
Imidazo[4,5-c]quinoline 51EGFR0.0318[3]
Imidazo[4,5-c]quinoline 52EGFR0.03707[3]
Imidazo[4,5-c]quinoline 53EGFR0.04252[3]

Table 2: Antibacterial and Antifungal Activity of Cinnoline and Quinoline Derivatives (MIC values in µg/mL)

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Quinoline-2-one derivative 6cMRSA0.75[4]
VRE0.75[4]
MRSE2.50[4]
Quinoline-2-one derivative 6oMRSA2.50[4]
VRE2.50[4]
Quinoline derivative 2MRSA3.0[5]
MRSE3.0[5]
VRE3.0[5]
Quinoline derivative 6C. difficile1.0[5]
2-sulfoether-4-quinolone 15S. aureus0.8 (µM)[6]
B. cereus0.8 (µM)[6]
Quinolidene-rhodanine conjugates (27-32)M. tuberculosis H37Ra1.66-9.57[6]
Halogen substituted cinnoline derivativesC. albicansModerate to Good[7]
A. nigerModerate to Good[7]
Indolo[3,2-c]cinnoline derivativesGram-positive bacteriaUp to 200x more potent than streptomycin[8]
C. neoformansGood activity[8]

Table 3: Anti-inflammatory Activity of Cinnoline Derivatives

Compound/DerivativeAssayActivityReference
Pyrazolo[4,3-c]cinnoline (electron-donating group)Carrageenan-induced rat paw edemaHigher activity[9][10]
Cinnoline with pyrazoline (5a)Carrageenan-induced rat paw edema58.50% inhibition[10]
Cinnoline with pyrazoline (5d)Carrageenan-induced rat paw edema55.22% inhibition[10]
Quinolines (quinoline-4-carboxylic and quinoline-3-carboxylic acids)LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of cinnoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of cinnoline derivatives on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13]

Materials:

  • Cinnoline derivative stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Adherent or suspension cancer cell lines

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • For suspension cells, seed cells at an appropriate density directly before adding the test compound.

  • Compound Treatment:

    • Prepare serial dilutions of the cinnoline derivative in complete culture medium from the stock solution.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[12]

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a cinnoline derivative against a specific kinase. This assay measures the amount of ATP remaining in the solution following a kinase reaction.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • Cinnoline derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the cinnoline derivative in the kinase assay buffer.

    • Prepare the kinase and substrate solution in the kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted cinnoline derivative or vehicle (DMSO) to the wells of the assay plate.

    • Add the kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP/substrate mixture to all wells. The final ATP concentration should be near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data with the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for the detection of apoptosis (programmed cell death) induced by cinnoline derivatives. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][10]

Materials:

  • Cinnoline derivative

  • Cell culture medium and reagents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentrations of the cinnoline derivative for a specific time period (e.g., 24 or 48 hours).

    • Include a vehicle control and an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is used to determine the effect of cinnoline derivatives on the cell cycle distribution of a cell population.[11]

Materials:

  • Cinnoline derivative

  • Cell culture medium and reagents

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the cinnoline derivative as described for the apoptosis assay.

    • Harvest the cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

  • Data Analysis:

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of cinnoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Cinnoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity kinase_inhibition Kinase Inhibition Assay characterization->kinase_inhibition antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI) apoptosis->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot) cell_cycle->pathway_analysis

Caption: General experimental workflow for studying the biological activity of Cinnoline derivatives.

PI3K_Akt_pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) CellGrowth Cell Growth Akt->CellGrowth Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Cinnoline Cinnoline Derivative Cinnoline->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway, a potential target for Cinnoline derivatives.

apoptosis_assay_workflow start Start: Cell Culture treatment Treat cells with Cinnoline Derivative start->treatment harvest Harvest cells (adherent + floating) treatment->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Characterization of Cinnoline Derivatives using NMR and Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural characterization of cinnoline derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships and advancing drug development efforts.

Introduction to Spectroscopic Characterization

The unambiguous identification and structural confirmation of newly synthesized cinnoline derivatives rely heavily on modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals the molecular weight and provides clues about the structure through fragmentation analysis. This combination of techniques is a powerful tool for the comprehensive characterization of these heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For cinnoline derivatives, ¹H and ¹³C NMR are fundamental for initial characterization, while 2D NMR techniques such as COSY and HSQC can provide further structural details and unambiguous assignments.

Sample Preparation Protocol for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3]

Materials:

  • Cinnoline derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the cinnoline derivative is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4]

  • Dissolution: Accurately weigh the required amount of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3]

  • Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[2]

  • Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with a unique identifier for the sample.

NMR Data Acquisition Protocols

The following are general protocols for acquiring NMR data on a standard NMR spectrometer (e.g., 300 or 400 MHz). Specific parameters may need to be optimized based on the instrument and the sample.

¹H NMR Spectroscopy:

  • Purpose: To identify the number and chemical environment of protons in the molecule.

  • Protocol:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

¹³C NMR Spectroscopy:

  • Purpose: To identify the number and chemical environment of carbon atoms.

  • Protocol:

    • Use the same locked and shimmed sample.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

2D NMR Spectroscopy (COSY & HSQC):

  • Purpose: To establish connectivity between atoms. COSY (Correlation Spectroscopy) shows correlations between coupled protons (typically through 2-3 bonds).[5][6][7] HSQC (Heteronuclear Single Quantum Coherence) shows correlations between protons and their directly attached carbons.[5][6]

  • COSY Protocol: Acquire a standard gradient-enhanced COSY experiment.

  • HSQC Protocol: Acquire a standard gradient-enhanced HSQC experiment. Optimize parameters for an average one-bond ¹JCH coupling constant (typically ~145 Hz).

Expected NMR Data for Cinnoline Derivatives

The chemical shifts of protons and carbons in cinnoline derivatives are influenced by the electronic effects of substituents on the ring system. The following table summarizes typical chemical shift ranges for the parent cinnoline and substituted derivatives.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-38.5 - 9.5145 - 155Often a doublet, coupled to H-4.
H-47.5 - 8.5120 - 130Aromatic proton, position influenced by substituents.
H-57.8 - 8.8125 - 135Aromatic proton in the benzo ring.
H-67.2 - 8.2120 - 130Aromatic proton in the benzo ring.
H-77.2 - 8.2120 - 130Aromatic proton in the benzo ring.
H-87.8 - 8.8125 - 135Aromatic proton in the benzo ring.
C-4a-125 - 135Quaternary carbon at the ring junction.
C-8a-148 - 158Quaternary carbon at the ring junction.

Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Sample Preparation Protocol for Mass Spectrometry

Materials:

  • Cinnoline derivative (approx. 1 mg/mL solution)

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Vials and micropipettes

Protocol:

  • Solvent Selection: Choose a solvent that is compatible with the ionization technique and in which the sample is readily soluble.

  • Solution Preparation: Prepare a dilute solution of the cinnoline derivative in the chosen solvent. A typical concentration for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is in the range of 1-10 µg/mL.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it using a syringe filter before introduction into the mass spectrometer.

Mass Spectrometry Data Acquisition Protocol

The choice of ionization method and mass analyzer will depend on the properties of the analyte and the information required.

Ionization Techniques:

  • Electrospray Ionization (ESI): Suitable for polar and ionizable compounds. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds. It can also produce [M+H]⁺ ions.

  • Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation. It is useful for obtaining detailed structural information from the fragmentation pattern.

Mass Analyzer:

  • Quadrupole: A common mass filter.

  • Time-of-Flight (TOF): Provides high mass resolution and accuracy.

  • Orbitrap: Offers very high resolution and mass accuracy.

Protocol (General for ESI-MS/MS):

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Fragmentation Patterns of Cinnoline Derivatives

The fragmentation of the cinnoline ring system in the mass spectrometer can provide valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion or protonated molecule will fragment in characteristic ways. A common fragmentation pathway involves the loss of a neutral molecule of nitrogen (N₂).

Table of Common Fragment Ions:

Fragment Ion Neutral Loss Significance
[M - 28]⁺˙N₂Characteristic loss from the cinnoline core.
[M+H - N₂]⁺N₂Loss of nitrogen from the protonated molecule.
Further fragmentationSide chains, substituentsProvides information about the substituents on the cinnoline ring.

Visualized Workflows and Pathways

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter homogenize Homogenize filter->homogenize H1_NMR 1H NMR homogenize->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC assign_1D Assign 1D Spectra HSQC->assign_1D assign_2D Assign 2D Spectra assign_1D->assign_2D elucidate Structure Elucidation assign_2D->elucidate

Caption: Workflow for NMR analysis of cinnoline derivatives.

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis prep_sol Prepare Dilute Solution filter_ms Filter (if needed) prep_sol->filter_ms infuse Infuse into Ion Source filter_ms->infuse full_scan Full Scan MS infuse->full_scan msms MS/MS full_scan->msms det_mw Determine MW msms->det_mw analyze_frag Analyze Fragmentation det_mw->analyze_frag confirm_struct Confirm Structure analyze_frag->confirm_struct

Caption: Workflow for MS analysis of cinnoline derivatives.

General Fragmentation Pathway of a Cinnoline Derivative

Fragmentation_Pathway M [M+H]⁺ (Protonated Molecule) M_N2 [M+H - N₂]⁺ M->M_N2 Loss of N₂ Fragments Further Fragments (from side chains) M_N2->Fragments Loss of R groups

Caption: General fragmentation of a protonated cinnoline.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust platform for the comprehensive characterization of cinnoline derivatives. The detailed protocols and expected data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the accurate and efficient structural elucidation of this important class of heterocyclic compounds.

References

Application of Cinnoline Hydrochloride in the Synthesis of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of cinnoline-based compounds as potential anti-inflammatory agents. The information compiled herein is intended to guide researchers in the development of novel anti-inflammatory drugs leveraging the cinnoline scaffold.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties. The core structure of cinnoline serves as a versatile scaffold for the design and synthesis of compounds that can modulate key inflammatory pathways. This document focuses on the synthesis of cinnoline derivatives, particularly those incorporating pyrazoline moieties, and their evaluation as anti-inflammatory agents through inhibition of cyclooxygenase-2 (COX-2) and modulation of the NF-κB signaling pathway.

Data Presentation

Anti-inflammatory Activity of Cinnoline Derivatives

The anti-inflammatory efficacy of various cinnoline derivatives has been predominantly evaluated using the carrageenan-induced rat paw edema model. The percentage inhibition of edema serves as a key metric for assessing their acute anti-inflammatory activity.

Compound SeriesSpecific DerivativeDose (mg/kg)Percentage Inhibition of Edema (%)Reference
Cinnoline with PyrazolineCompound 5aNot Specified58.50[1]
Compound 5dNot Specified55.22[1]
Pyrazolo[4,3-c]cinnolinesCompound 4dNot Specified74.67[2]
Compound 4lNot Specified80.01[2]
Compound 4aNot Specified64.40[3]
Compound 4bNot Specified67.94[3]
Compound 4hNot Specified68.46[3]
Compound 4jNot Specified61.52[3]
Compound 4kNot Specified66.25[3]
N-Phenyl Anthranilic Acid-based 1,3,4-OxadiazolesCompound 4e100~91.72 (after 3h)[4]
Compound 4h100~91.72 (after 3h)[4]

Note: The specific structures of compounds 5a and 5d are detailed in the referenced literature. The pyrazolo[4,3-c]cinnoline derivatives (4a, 4b, 4d, 4h, 4j, 4l) and N-phenyl anthranilic acid-based 1,3,4-oxadiazoles (4e, 4h) represent different structural modifications on the core scaffold.

In Vitro COX-2 Inhibitory Activity

A crucial mechanism underlying the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the COX-2 enzyme. Several cinnoline and quinoline derivatives have been evaluated for their COX-2 inhibitory potential, with IC50 values indicating their potency.

Compound SeriesSpecific DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[4,3-c]cinnolineCompound 4d12.8Not ReportedNot Reported[5]
Compound 4l10Not ReportedNot Reported[5]
Quinoline DerivativesCompound 12c0.1Not ReportedNot Reported[6]
Compound 14a0.11Not ReportedNot Reported[6]
Compound 14b0.11Not ReportedNot Reported[6]
1,3-Dihydro-2H-indolin-2-one DerivativesCompound 4e2.35Not ReportedNot Reported[7]
Compound 9h2.422Not ReportedNot Reported[7]
Compound 9i3.34Not ReportedNot Reported[7]
4-Carboxyl QuinolineCompound 9e0.043>22>513[8]

Note: The selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Experimental Protocols

Synthesis of Anti-inflammatory Cinnoline Derivatives

The synthesis of potent anti-inflammatory cinnoline derivatives often involves a multi-step process, beginning with the formation of a cinnoline core, followed by the introduction of a chalcone moiety, and subsequent cyclization to form a pyrazoline ring.

Protocol 1: Synthesis of 3-Acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one

This protocol describes the synthesis of a key intermediate, 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one, starting from 3-chloro-4-fluoroaniline.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl acetoacetate

  • Sodium acetate

  • Diphenyl ether

  • Ethanol

Procedure:

  • Diazotization of 3-Chloro-4-fluoroaniline: Dissolve 3-chloro-4-fluoroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • Coupling Reaction: In a separate flask, dissolve ethyl acetoacetate and sodium acetate in ethanol. Cool this solution to 0-5 °C. Slowly add the diazonium salt solution prepared in the previous step to this mixture with vigorous stirring. Maintain the temperature below 5 °C during the addition. Allow the reaction to proceed for 2-3 hours.

  • Cyclization: The resulting product from the coupling reaction is then added to a high-boiling point solvent like diphenyl ether. Heat the mixture to reflux (approximately 250 °C) for 1-2 hours to effect cyclization.

  • Isolation and Purification: Cool the reaction mixture and add petroleum ether to precipitate the product. Filter the solid, wash with petroleum ether, and recrystallize from a suitable solvent like ethanol to obtain pure 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one.

Protocol 2: Synthesis of Cinnoline-based Chalcones (Claisen-Schmidt Condensation)

This protocol details the base-catalyzed condensation of 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one with various aromatic aldehydes to yield chalcones.

Materials:

  • 3-Acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one

  • Substituted aromatic benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one and the desired substituted aromatic benzaldehyde in ethanol.

  • Base Catalysis: To the stirred solution, add a catalytic amount of aqueous NaOH or KOH solution dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, often indicated by the formation of a precipitate.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. If a precipitate does not form, neutralize the mixture with dilute HCl. Collect the solid product by vacuum filtration, wash thoroughly with water to remove the base, and then with a small amount of cold ethanol.

  • Purification: Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Protocol 3: Synthesis of Cinnoline-Pyrazoline Derivatives

This protocol describes the cyclization of the synthesized cinnoline-based chalcones with phenylhydrazine to form the final pyrazoline derivatives.

Materials:

  • Cinnoline-based chalcone

  • Phenylhydrazine hydrochloride

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the cinnoline-based chalcone (1 equivalent) in ethanol or glacial acetic acid. Add phenylhydrazine hydrochloride (1-1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the completion of the reaction using TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice or ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure cinnoline-pyrazoline derivative.

In Vivo Anti-inflammatory Activity Assay

Protocol 4: Carrageenan-Induced Rat Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.

Animals:

  • Wistar albino rats (150-200 g) of either sex.

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound (cinnoline derivative) suspension in a suitable vehicle (e.g., 2% gum acacia)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium) suspension in the same vehicle

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Divide the animals into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the cinnoline derivative.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is the difference between the paw volume at a specific time point and the initial paw volume (at 0 hours).

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

In Vitro Mechanism of Action Assay

Protocol 5: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of the synthesized cinnoline derivatives to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX cofactor

  • COX probe

  • Arachidonic acid

  • Test compound (cinnoline derivative)

  • Standard COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Reaction: In a 96-well plate, add the COX assay buffer, COX cofactor, and COX probe to each well. Add the test compound at various concentrations or the standard inhibitor to the respective wells. Add the human recombinant COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Pre-incubate the plate at 37 °C for 10 minutes. Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 37 °C.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow for Anti-inflammatory Cinnoline Derivatives A 3-Chloro-4-fluoroaniline B 3-Acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one A->B Diazotization, Coupling, Cyclization D Cinnoline Chalcone Derivative B->D Claisen-Schmidt Condensation C Substituted Aromatic Aldehyde C->D F Cinnoline-Pyrazoline Derivative (Anti-inflammatory Agent) D->F Cyclocondensation E Phenylhydrazine HCl E->F

Caption: Synthetic workflow for cinnoline-based anti-inflammatory agents.

G cluster_protocol Experimental Protocol for Anti-inflammatory Evaluation A Synthesized Cinnoline Derivative B In Vivo Assay: Carrageenan-Induced Rat Paw Edema A->B C In Vitro Assay: COX-2 Inhibition A->C D Measure Paw Edema Volume B->D F Measure COX-2 Activity C->F E Calculate % Inhibition D->E G Calculate IC50 Value F->G

Caption: Workflow for evaluating the anti-inflammatory activity of cinnoline derivatives.

G cluster_pathway Inflammatory Signaling Pathway and Cinnoline Derivative Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NFkB_Pathway->COX2 induces expression Cinnoline_Derivative Cinnoline Derivative Cinnoline_Derivative->COX2 inhibits Cinnoline_Derivative->NFkB_Pathway inhibits

Caption: Cinnoline derivatives inhibit inflammation by targeting COX-2 and NF-κB pathways.

References

Troubleshooting & Optimization

How to improve the yield of Cinnoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cinnoline synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for Cinnoline synthesis, and what are their typical yields?

A1: The most common classical methods are the Richter, Widman-Stoermer, and Borsche-Herbert syntheses. The Richter synthesis involves the cyclization of diazotized o-aminoarylpropiolic acids.[1][2] The Widman-Stoermer synthesis is the cyclization of diazotized o-aminoarylethylenes.[1][3] The Borsche-Herbert synthesis utilizes the diazotization and cyclization of 2-aminoaryl ketones to form 4-hydroxycinnolines.[4] Yields can be variable, but well-optimized Borsche-Herbert reactions can achieve yields in the range of 70-90%.[5]

Q2: What modern synthetic methods can offer higher yields for Cinnoline derivatives?

A2: Modern methods often provide higher yields and better functional group tolerance. Transition-metal-catalyzed reactions, such as those using palladium or copper, offer efficient routes.[6][7] For instance, a palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes can produce 2,3-disubstituted quinolines (related structures) in yields up to 86%.[6] Additionally, microwave-assisted synthesis has emerged as a powerful technique, often leading to significantly shorter reaction times and high yields, sometimes in the range of 86-93%.[8][9]

Q3: My diazotization step is failing or giving low yields. What are the critical parameters to control?

A3: Diazotization is highly sensitive to temperature and acidity. It is crucial to maintain a low temperature, typically 0-5 °C, as diazonium salts are thermally unstable and can decompose at higher temperatures, reducing the yield.[10] A strong mineral acid (like HCl or H₂SO₄) is necessary to generate the nitrosonium ion (NO⁺) electrophile and to protonate the starting amine, preventing unwanted side reactions like azo coupling.[10] Always use a freshly prepared solution of sodium nitrite and add it slowly to the reaction mixture to control the exothermic reaction.[10]

Q4: How do substituents on the aromatic ring affect the yield of Cinnoline synthesis?

A4: Substituents can have a significant electronic and steric impact. In the Widman-Stoermer synthesis, electron-donating groups on the β-position of the styrene facilitate the cyclization, whereas electron-withdrawing groups can hinder it.[3] For other cyclization reactions, electron-donating groups on the aromatic ring can often accelerate the process. Conversely, the presence of groups like –NH₂, –CN, and –OH can be undesirable in some reductive cyclization methods as they may form radicals and lead to resinification of the reaction mixture.[11]

Q5: What are the best practices for purifying Cinnoline derivatives to maximize recovery?

A5: The choice of purification method depends on the properties of the specific Cinnoline derivative.

  • Column Chromatography: This is a very common method. For basic compounds like many Cinnolines, which can streak on acidic silica gel, it's often beneficial to deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 0.5% v/v) to the eluent.[12]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system where the compound has high solubility at high temperatures but low solubility at low temperatures.[12]

  • Acid-Base Extraction: For Cinnoline derivatives with basic nitrogen atoms, an acid-base extraction can be an effective preliminary purification step to separate them from neutral or acidic impurities.

Troubleshooting Guides

Issue 1: Low or No Yield of Final Cinnoline Product
Possible Cause Troubleshooting Recommendation
Poor Quality of Starting Materials Verify the purity of starting materials (e.g., anilines, ketones) via NMR, melting point, or other analytical techniques. Impurities can poison catalysts or lead to side reactions.[13]
Suboptimal Reaction Temperature Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). Some cyclization steps require high temperatures to overcome the activation energy barrier.[13]
Incorrect Solvent The polarity and boiling point of the solvent can significantly impact reactant solubility, reaction rates, and intermediate stability. Screen a variety of solvents with different properties (e.g., toluene, DMF, ethanol, acetonitrile).
Inactive or Poisoned Catalyst For catalyzed reactions, use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities (e.g., sulfur compounds) in the starting materials or solvent. Optimize the catalyst loading.
Atmospheric Moisture or Oxygen Sensitivity If the reaction is sensitive to air or moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.[13]
Incomplete Diazotization (for relevant syntheses) Strictly maintain the temperature at 0-5 °C. Ensure sufficient excess of strong acid is used. Add the sodium nitrite solution dropwise to control the exothermic reaction.[10]
Product Loss During Workup/Purification Optimize the pH during aqueous workup to ensure the product is in its neutral, less water-soluble form before extraction. For column chromatography, select an appropriate stationary phase and solvent system to avoid irreversible adsorption or decomposition.[12]
Issue 2: Formation of Multiple Products or Significant Side Reactions
Possible Cause Troubleshooting Recommendation
Decomposition of Diazonium Salt This is often indicated by the reaction mixture turning dark brown or black. Ensure the temperature is strictly maintained at 0-5 °C and that the addition of sodium nitrite is slow.[10]
Azo Coupling Side Reaction Insufficient acidity can lead to the newly formed diazonium salt coupling with the unreacted starting amine. Increase the concentration of the strong acid to ensure the amine is fully protonated.[10]
Formation of Azoxy or Azo Byproducts In reductive cyclization reactions, this indicates incomplete reduction of the nitro groups. Use a stronger reducing agent or increase the stoichiometry of the current one. These byproducts can often be separated by column chromatography.
Self-Condensation of Starting Materials In reactions like the Friedländer synthesis (related to quinolines but principles apply), ketones can undergo self-aldol condensation. Using an imine analog of the starting aniline can sometimes circumvent this issue.
Resinification/Polymerization This can occur with highly reactive intermediates or under harsh conditions (e.g., strong acid/high temperature). Consider lowering the reaction temperature or using a milder catalyst or acid. The presence of certain functional groups (e.g., -OH, -NH2) can sometimes promote polymerization.[11]

Quantitative Data on Cinnoline Synthesis Yields

The following tables summarize typical yields for various Cinnoline synthesis methods. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Classical Cinnoline Synthesis Methods

Synthesis Method Typical Substrates Typical Yield Range Key Considerations
Richter Synthesis o-Aminoarylpropiolic acidsVariable, can be lowOriginal method often gave low yields, but modern modifications have improved this.[11]
Widman-Stoermer Synthesis o-Amino-α-alkenylbenzenesGood to quantitativeRequires a substituent at the α-carbon of the vinyl group. Electron-donating groups facilitate the reaction.[4][11]
Borsche-Herbert Synthesis 2-Aminoaryl ketones70-90%A versatile method for producing 4-hydroxycinnolines.[5]
Neber-Bossel Method (2-Aminophenyl)hydroxyacetates60-70%Used for the synthesis of 3-hydroxycinnolines.[5]

Table 2: Modern Cinnoline Synthesis Methods

Synthesis Method Catalyst/Conditions Typical Yield Range Advantages
Reductive Cyclization Various (e.g., SnCl₂, H₂/Pd-C)70-95%Often high-yielding for the final cyclization step, but the overall yield depends on the precursor synthesis.
Palladium-Catalyzed Annulation PdCl₂, PPh₃, Cu(TFA)₂, O₂Up to 86%High regioselectivity and functional group compatibility.[6]
Microwave-Assisted Synthesis Microwave irradiation, 100 °C86-93%Drastically reduced reaction times (minutes vs. hours) and often cleaner reactions.[8][9]

Experimental Protocols

Protocol 1: Widman-Stoermer Synthesis of 4-Methylcinnoline

This protocol describes the diazotization and cyclization of o-amino-α-methylstyrene.

Materials:

  • o-Amino-α-methylstyrene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: Dissolve o-amino-α-methylstyrene (1 equivalent) in a minimal amount of cold, concentrated hydrochloric acid diluted with water in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The reaction is typically complete when a sample of the solution no longer gives a color reaction with starch-iodide paper.

  • Workup: Slowly neutralize the reaction mixture with a cold saturated solution of sodium carbonate until the solution is alkaline.

  • Extraction: Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of a Cinnoline Derivative

This protocol is a general method for the rapid synthesis of Cinnoline derivatives.[8]

Materials:

  • Ethyl 5-cyano-4-methyl-6-oxo-1-aryl-1,6-dihydropyridazine-3-carboxylate (1 eq.)

  • A substituted 1-nitro-2-phenylethylene (1 eq.)

  • Dioxane (solvent)

  • Piperidine (base)

  • Microwave reactor vial

Procedure:

  • Preparation: In a microwave-safe reaction vessel, combine the pyridazine carboxylate (1 eq.) and the nitro-olefin (1 eq.) in dioxane.

  • Base Addition: Add a catalytic amount of piperidine to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 20 minutes.

  • Cooling & Isolation: After the reaction is complete, allow the vessel to cool to room temperature. The product may precipitate from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or impurities. The crude product can be further purified by recrystallization from ethanol.[8]

Protocol 3: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying a basic Cinnoline derivative.

Materials:

  • Crude Cinnoline product

  • Silica gel (for flash chromatography)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

  • Glass column, flasks, TLC plates

Procedure:

  • Solvent System Selection: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. If the spot for your product shows tailing (streaking), add 0.5% (v/v) of triethylamine to the eluent system to neutralize the acidic sites on the silica gel. Adjust the hexane/ethyl acetate ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[12]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing TEA). Pour the slurry into the column and allow it to pack uniformly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the selected solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Cinnoline derivative.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Synthesis Route (e.g., Widman-Stoermer, Catalytic) Reagents Prepare & Purify Starting Materials Start->Reagents Glassware Dry Glassware & Setup Inert Atmosphere Reagents->Glassware Reaction_Setup Combine Reagents in Solvent Glassware->Reaction_Setup Conditions Control Critical Parameters (Temp, Time, Stirring) Reaction_Setup->Conditions Monitoring Monitor Progress (TLC, LC-MS) Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Column, Recrystallization) Dry->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: General experimental workflow for Cinnoline synthesis.

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_catalyst Catalyst Issues cluster_workup Purification Issues Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Catalyst Is Catalyst Used? Start->Check_Catalyst Check_Workup Analyze Workup & Purification Steps Start->Check_Workup Reagent_Sol Purify Starting Materials Use Fresh Reagents Check_Reagents->Reagent_Sol Condition_Sol Optimize Temp/Time Screen Solvents Use Inert Atmosphere Check_Conditions->Condition_Sol Catalyst_Active Is Catalyst Active? Check_Catalyst->Catalyst_Active Yes Workup_Sol Optimize Extraction pH Modify Chromatography (e.g., add TEA) Optimize Recrystallization Check_Workup->Workup_Sol Catalyst_Sol Use Fresh Catalyst Optimize Loading Check for Poisons Catalyst_Active->Catalyst_Sol No

Caption: Troubleshooting workflow for low reaction yield.

References

Cinnoline Compounds Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Cinnoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for Cinnoline derivatives?

A1: The most common methods for purifying Cinnoline derivatives are column chromatography and recrystallization.[1][2] Column chromatography is widely used for separating complex mixtures, while recrystallization is effective for obtaining highly pure crystalline products.[1][3]

Q2: What are the typical solvents used for the purification of Cinnoline compounds?

A2: Cinnoline and its derivatives generally show good solubility in polar organic solvents like ethanol and methanol, and poor solubility in non-polar solvents such as hexane and benzene.[4] For column chromatography, solvent systems are chosen to achieve optimal separation of the desired compound from impurities.[5][6] Recrystallization often employs a solvent or a solvent mixture in which the cinnoline derivative is soluble at high temperatures but sparingly soluble at room temperature.[7] A specific example is the use of a hexane/benzene mixture for the recrystallization of a cinnoline derivative.[8]

Q3: My purified Cinnoline compound is colored, but it is expected to be a pale yellow solid. What could be the reason?

A3: The appearance of an unexpected color in your purified Cinnoline compound could be due to the presence of impurities. Aromatic amines, which can be precursors or byproducts in Cinnoline synthesis, are often sensitive to light and air and can oxidize, leading to colored impurities.[9]

Q4: I am having difficulty separating isomeric Cinnoline derivatives. What strategies can I employ?

A4: The separation of isomers can be a significant challenge due to their identical atomic compositions and similar physical properties.[10] Traditional methods like column chromatography may not provide sufficient resolution.[10] In such cases, advanced techniques like High-Performance Liquid Chromatography (HPLC) might be necessary.[11] Methodical optimization of the stationary and mobile phases is crucial for achieving separation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of Cinnoline compounds.

Low Yield After Purification

Problem: The yield of my Cinnoline compound is significantly low after purification.

Possible Cause Suggested Solution
Product Loss During Extraction During the workup of the reaction mixture, ensure the pH of the aqueous layer is optimized to prevent the loss of the basic Cinnoline compound. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Inappropriate Recrystallization Solvent The chosen solvent may be too good, leading to high solubility even at low temperatures, or too poor, causing premature precipitation with impurities. A systematic screening of different solvents and solvent mixtures is recommended to find the ideal system where the compound is highly soluble when hot and sparingly soluble when cold.[12]
Degradation on Silica Gel Some Cinnoline derivatives may be unstable on the acidic surface of standard silica gel.[9] Consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.
Co-elution with Impurities If the product co-elutes with impurities during column chromatography, the solvent system lacks the required selectivity. Optimize the mobile phase by testing different solvent mixtures with varying polarities using Thin Layer Chromatography (TLC) before performing the column separation.
Persistent Impurities

Problem: My Cinnoline compound is still impure after purification.

Possible Cause Suggested Solution
Incomplete Reaction Unreacted starting materials are a common source of impurities. Monitor the reaction progress using TLC to ensure it has gone to completion before starting the workup and purification.
Side Reactions Synthesis methods like the Richter cinnoline synthesis can produce byproducts.[13][14][15] Understanding the reaction mechanism can help in identifying potential impurities and designing an appropriate purification strategy.
Similar Solubility of Impurities If impurities have a similar solubility profile to the desired product, a single purification step may not be sufficient. Consider sequential purification methods, such as column chromatography followed by recrystallization from a different solvent system.[12]
Formation of Tars Some synthetic routes for heterocyclic compounds can lead to the formation of tarry byproducts, which can be difficult to remove.[10] Modifying reaction conditions, such as temperature and reaction time, can help minimize their formation.

Experimental Protocols

Protocol 1: General Purification of a Cinnoline Derivative by Column Chromatography

This protocol provides a general guideline for purifying a crude Cinnoline product using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).[5][6] Ensure the packing is uniform and free of air bubbles.[6]

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude Cinnoline compound in a minimal amount of a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

    • The choice of the solvent system should be guided by prior analysis using TLC.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the composition of each fraction using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Cinnoline compound.

Protocol 2: Recrystallization of a Cinnoline Derivative

This protocol describes a general procedure for the purification of a Cinnoline compound by recrystallization.

  • Solvent Selection:

    • Choose a solvent or a solvent pair in which the Cinnoline derivative has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[4][7]

  • Dissolution:

    • Place the crude Cinnoline compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool down slowly to room temperature.

    • If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Cinnoline Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Recrystallization Recrystallization Pure_Product Pure Cinnoline Compound Recrystallization->Pure_Product Final Purification TLC_Analysis->Recrystallization Combine Pure Fractions TLC_Analysis->Pure_Product If Sufficiently Pure

Caption: A general experimental workflow for the purification of Cinnoline compounds.

Troubleshooting_Low_Yield Start Low Yield of Purified Cinnoline Compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Optimize_pH Optimize Aqueous pH Check_Extraction->Optimize_pH Yes Check_Recrystallization Evaluate Recrystallization Check_Extraction->Check_Recrystallization No Increase_Extractions Increase Number of Extractions Optimize_pH->Increase_Extractions Increase_Extractions->Check_Recrystallization Screen_Solvents Screen Different Solvents/ Mixtures Check_Recrystallization->Screen_Solvents Yes Check_Degradation Suspect Degradation on Silica? Check_Recrystallization->Check_Degradation No Screen_Solvents->Check_Degradation Use_Alternative_Stationary_Phase Use Alumina or Deactivated Silica Check_Degradation->Use_Alternative_Stationary_Phase Yes Improved_Yield Improved Yield Check_Degradation->Improved_Yield No Use_Alternative_Stationary_Phase->Improved_Yield

Caption: A troubleshooting guide for addressing low yields in Cinnoline purification.

References

Technical Support Center: Optimizing Reaction Conditions for Cinnoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cinnoline hydrochloride derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5°C. Use a fresh solution of sodium nitrite.
Inefficient cyclization.Optimize the reaction temperature and time for the cyclization step. Consider using a different solvent or catalyst. Microwave-assisted synthesis can sometimes improve yields.[1]
Side reactions.The formation of byproducts such as azo or azoxy compounds can reduce the yield of the desired cinnoline derivative.[2] Adjusting the pH and temperature can help minimize these side reactions.
Formation of Impurities Presence of unreacted starting materials.Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the starting materials.
Formation of isomers.In some syntheses, such as the Widman-Stoermer reaction, the presence of certain substituents can lead to the formation of isomeric products.[3] Purification by column chromatography may be necessary.
Dehalogenation of the product.If the synthesis involves a halogenated precursor, dehalogenation can occur as a side reaction. Using milder reaction conditions can help prevent this.
Poor Solubility of the Product The hydrochloride salt may have limited solubility in certain organic solvents.Try a range of solvents for purification and recrystallization. In some cases, converting the hydrochloride salt to the free base may improve solubility in non-polar solvents.
Inconsistent Results Variability in reagent quality.Use high-purity starting materials and anhydrous solvents.
Inconsistent reaction conditions.Ensure precise control of temperature, reaction time, and stirring rate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of cinnoline derivatives?

A1: The synthesis of cinnoline derivatives often involves two key steps: the diazotization of an ortho-substituted aniline derivative to form a diazonium salt, followed by an intramolecular cyclization reaction.[2] Common named reactions for cinnoline synthesis include the Richter synthesis and the Widman-Stoermer synthesis.[3][4]

Q2: How can I improve the yield of my cinnoline synthesis?

A2: Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include reaction temperature, reaction time, solvent, and the choice of catalyst. For instance, microwave-assisted synthesis has been shown to afford high yields (86-93%) of cinnoline derivatives in a shorter reaction time.[1]

Q3: What are some common side products in cinnoline synthesis and how can I avoid them?

A3: Common side products include azo and azoxy compounds.[2] These can arise from intermolecular reactions of the diazonium salt intermediate. Maintaining a low temperature during diazotization and ensuring a rapid intramolecular cyclization can help minimize the formation of these byproducts.

Q4: My this compound derivative is difficult to purify. What strategies can I use?

A4: Purification of this compound derivatives can be challenging due to their salt nature. Recrystallization from a suitable solvent system is often the preferred method. If recrystallization is ineffective, column chromatography on silica gel may be employed, sometimes with the addition of a small amount of acid to the eluent to prevent tailing. Alternatively, converting the hydrochloride to the free base before chromatography and then reforming the salt can be an effective strategy.

Q5: What are the key biological targets of cinnoline derivatives?

A5: Cinnoline derivatives have been shown to target a variety of biological molecules. Two notable examples are phosphodiesterase 10A (PDE10A) and bacterial DNA gyrase.[5][6][7][8][9][10] Inhibition of these targets is linked to potential therapeutic applications in areas such as schizophrenia and bacterial infections, respectively.[5][7][10]

Data Presentation

Table 1: Optimization of Diazotization Reaction Conditions

The following table, adapted from a study on the diazotization of an amide, illustrates how reaction conditions can be optimized to improve yield. While not specific to cinnoline synthesis, the principles are applicable.

EntryNitrosating ReagentSolventTemperature (°C)Yield (%)
1NaNO₂TFA025
2NaNO₂TFA2030
3NOBF₄TFA033
4NOBF₄TFA2028
5NaNO₂AcOH + H₂SO₄ (1:1)045
6NaNO₂AcOH + MeSO₃H (1:1)052
7NaNO₂AcOH + MeSO₃H (1:1)2060
8NOBF₄AcOH + MeSO₃H (1:1)048

Data is illustrative and based on a similar reaction type.[11]

Experimental Protocols

Protocol 1: Richter Cinnoline Synthesis

This protocol describes the synthesis of a 4-hydroxycinnoline derivative from an o-aminoarylpropiolic acid.[4][12][13]

Materials:

  • o-aminoarylpropiolic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water

  • Ice

Procedure:

  • Dissolve the o-aminoarylpropiolic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to induce cyclization. The optimal temperature and time will depend on the specific substrate.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Protocol 2: Widman-Stoermer Synthesis

This protocol outlines the synthesis of a cinnoline derivative from an o-aminostyrene.[3]

Materials:

  • o-aminostyrene derivative

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Dissolve the o-aminostyrene derivative in a mixture of ethanol and hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

  • Stir the mixture at 0-5°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

  • The product may precipitate from the reaction mixture. If so, collect it by filtration.

  • If the product does not precipitate, the reaction mixture can be neutralized with a base, and the product extracted with an organic solvent.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_richter Richter Cinnoline Synthesis cluster_widman Widman-Stoermer Synthesis start_r o-aminoarylpropiolic acid diazotization_r Diazotization (NaNO₂, HCl, 0-5°C) start_r->diazotization_r cyclization_r Intramolecular Cyclization (Heating) diazotization_r->cyclization_r product_r 4-Hydroxycinnoline derivative cyclization_r->product_r start_w o-aminostyrene derivative diazotization_w Diazotization (NaNO₂, HCl, 0-5°C) start_w->diazotization_w cyclization_w Intramolecular Cyclization (Room Temperature) diazotization_w->cyclization_w product_w Cinnoline derivative cyclization_w->product_w

Caption: Experimental workflows for Richter and Widman-Stoermer cinnoline syntheses.

signaling_pathways cluster_pde10a PDE10A Inhibition cluster_gyrase DNA Gyrase Inhibition cinnoline_pde Cinnoline Derivative pde10a PDE10A cinnoline_pde->pde10a Inhibits camp_cgmp ↑ cAMP / cGMP pde10a->camp_cgmp Hydrolyzes downstream_pde Modulation of Downstream Signaling (e.g., in striatal neurons) camp_cgmp->downstream_pde therapeutic_pde Therapeutic Effect (e.g., in Schizophrenia) downstream_pde->therapeutic_pde cinnoline_gyrase Cinnoline Derivative gyrase Bacterial DNA Gyrase cinnoline_gyrase->gyrase Inhibits supercoiling Inhibition of DNA Negative Supercoiling gyrase->supercoiling replication_transcription Disruption of DNA Replication & Transcription supercoiling->replication_transcription bactericidal Bactericidal Effect replication_transcription->bactericidal

Caption: Signaling pathways for cinnoline derivatives as PDE10A and DNA gyrase inhibitors.

References

Enhancing the purity of Cinnoline derivatives post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Cinnoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the purity of your synthesized compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the post-synthesis purification of cinnoline derivatives.

Issue 1: Multiple Spots on Thin Layer Chromatography (TLC) After Synthesis

  • Question: I am observing multiple spots on my TLC plate after my reaction to synthesize a cinnoline derivative. What could be the cause and how can I resolve this?

  • Answer: Multiple spots on a TLC plate typically indicate the presence of impurities alongside your desired product. Common causes include:

    • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.

      • Solution: Consider extending the reaction time, increasing the reaction temperature, or adding more of a key reagent. Monitoring the reaction progress by TLC at regular intervals can help determine the optimal reaction time.

    • Formation of Side Products: Cinnoline synthesis, particularly through methods like the Richter or Borsche-Herbert synthesis, can generate side products or isomers.

      • Solution: Purification techniques such as column chromatography or preparative HPLC are often necessary to separate the desired product from these impurities. Careful selection of the stationary and mobile phases is crucial for successful separation.

    • Degradation of the Product: Cinnoline derivatives can sometimes be sensitive to the reaction or work-up conditions.

      • Solution: Ensure that the work-up procedure is performed promptly and at an appropriate temperature. If the compound is light-sensitive, protect it from light during and after the reaction.

Issue 2: Low Yield of the Purified Cinnoline Derivative

  • Question: My final yield after purification is very low. What are the potential reasons and how can I improve it?

  • Answer: Low yield is a common challenge in multi-step organic synthesis and purification. Several factors could be contributing to this:

    • Suboptimal Reaction Conditions: The reaction itself may not be efficient.

      • Solution: Re-evaluate the reaction parameters, including solvent, temperature, catalyst, and reaction time. A small-scale optimization screen can help identify the conditions that maximize the yield of the desired product.

    • Losses During Work-up and Extraction: Significant amounts of the product can be lost during aqueous washes or extractions if the compound has some solubility in the aqueous phase.

      • Solution: Minimize the number of aqueous washes. If the product is suspected to be in the aqueous layer, back-extract it with a suitable organic solvent. Ensure the pH of the aqueous layer is optimized to minimize the solubility of your product.

    • Inefficient Purification: The chosen purification method may not be suitable for your compound, leading to poor recovery.

      • Solution:

        • Recrystallization: Ensure you are using an optimal solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization and improve recovery.

        • Column Chromatography: The polarity of the eluent should be carefully chosen to ensure the product elutes effectively from the column without excessive band broadening. If the product is streaking on the column, it may indicate insolubility or interaction with the silica gel. Adding a small amount of a modifier (like triethylamine for basic compounds) to the eluent can sometimes help.

Issue 3: Difficulty in Removing a Persistent Impurity

  • Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?

  • Answer: The presence of a persistent impurity with similar polarity to your product requires a more refined purification strategy.

    • Optimize Chromatographic Conditions:

      • Solution: Try a different solvent system for column chromatography. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation. Using a shallower gradient during elution can also enhance resolution.

    • Recrystallization:

      • Solution: If the impurity has a slightly different solubility profile, recrystallization can be very effective. Experiment with different solvents or solvent mixtures to find one that selectively crystallizes your desired compound, leaving the impurity in the mother liquor.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • Solution: For very challenging separations, prep-HPLC offers higher resolution than standard column chromatography. Different stationary phases (e.g., C18, phenyl, cyano) can be screened to achieve the best separation.

    • Chemical Treatment:

      • Solution: If the impurity is a known side product with a reactive functional group, it may be possible to selectively react it to form a new compound with different physical properties, making it easier to separate. This should be approached with caution to avoid reacting with your desired product.

Issue 4: The Purified Cinnoline Derivative is Colored

  • Question: My final product is a colored solid, but I expect it to be a white or pale yellow. What could be the cause?

  • Answer: An unexpected color in your final product often indicates the presence of trace, highly colored impurities.

    • Oxidation Products: Some cinnoline derivatives may be susceptible to oxidation, leading to the formation of colored byproducts.

      • Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark. During purification, using degassed solvents can help minimize oxidation.

    • Residual Catalyst: If a transition metal catalyst was used in the synthesis, trace amounts may remain in the final product, causing coloration.

      • Solution: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual metal catalysts.[1]

    • Charcoal Treatment:

      • Solution: Dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through celite before recrystallization or solvent evaporation.

Comparative Data on Purification Techniques

The selection of a purification method depends on factors such as the initial purity of the material, the scale of the purification, and the desired final purity. The following table provides a comparative overview of common purification techniques. Note: The data presented is for quinoline derivatives, which are structurally similar to cinnolines and serve as a good reference.[2]

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[2]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[2]
Recrystallization Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[2]
Recrystallization Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[2]

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Recrystallization of Cinnoline Derivatives

Objective: To purify a solid cinnoline derivative by crystallization from a suitable solvent system.

Materials:

  • Crude cinnoline derivative

  • Selection of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, acetone, water)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show good solubility. A suitable solvent will dissolve the compound when hot.

    • Allow the soluble solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.

    • If a single solvent is not found, a binary solvent system (e.g., ethyl acetate/hexane, methanol/water) can be tested. Dissolve the compound in the more soluble solvent and add the less soluble solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool to crystallize.

  • Recrystallization Procedure:

    • Place the crude cinnoline derivative in an Erlenmeyer flask of appropriate size.

    • Add a small amount of the chosen solvent or solvent system, enough to just cover the solid.

    • Heat the mixture to boiling with stirring.

    • Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

    • If the solution is colored, and the pure compound is known to be colorless, you can perform a hot filtration with activated charcoal at this stage.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography of Cinnoline Derivatives

Objective: To purify a cinnoline derivative from a mixture of compounds with different polarities.

Materials:

  • Crude cinnoline derivative

  • Silica gel (for flash chromatography)

  • Glass column with a stopcock

  • Sand

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • Solvent System Selection:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems of differing polarities (e.g., 10%, 20%, 30% ethyl acetate in hexane).

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small layer of sand to the bottom of the column.

    • Prepare a slurry of silica gel in the initial, least polar solvent to be used.

    • Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.

    • Once the desired compound begins to elute, you may need to gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified cinnoline derivative.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high-purity separation of a cinnoline derivative, especially for separating closely related isomers or difficult-to-remove impurities.

Materials:

  • Crude or partially purified cinnoline derivative

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative HPLC column (e.g., C18, phenyl-hexyl)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Additives for the mobile phase (e.g., formic acid, trifluoroacetic acid)

  • Collection vials or fraction collector

Methodology:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to separate the components of the crude mixture.

    • Screen different columns and mobile phases (e.g., acetonitrile/water or methanol/water with a small amount of acid like 0.1% formic acid).

    • Optimize the gradient to achieve baseline separation of the desired product from impurities.

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and gradient based on the dimensions of the preparative column. A common approach is to maintain the same linear velocity of the mobile phase.

    • Dissolve the sample in a solvent that is compatible with the mobile phase, at a concentration that avoids precipitation on the column.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the preparative HPLC method and monitor the separation using the detector.

    • Collect the fraction corresponding to the peak of the desired product. A fraction collector can be programmed to do this automatically based on retention time or detector signal.

  • Product Isolation:

    • Analyze a small aliquot of the collected fraction by analytical HPLC to confirm its purity.

    • Combine the pure fractions.

    • Remove the solvents, often by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile or water/methanol, or by rotary evaporation for more volatile organic solvents.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude Cinnoline Derivative is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No (Oil) is_pure_recrys Is the product pure by TLC/NMR? try_recrystallization->is_pure_recrys is_pure_recrys->column_chromatography No end_product Pure Cinnoline Derivative is_pure_recrys->end_product Yes is_pure_column Is the product pure? column_chromatography->is_pure_column prep_hplc Consider Preparative HPLC is_pure_column->prep_hplc No (co-eluting impurities) is_pure_column->end_product Yes prep_hplc->end_product

Caption: Decision tree for selecting a suitable purification method.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Cinnoline Cinnoline Derivative (PI3K Inhibitor) Cinnoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a Cinnoline derivative.

PDE10A Signaling Pathway

PDE10A_Pathway D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream Phosphorylates AMP AMP PDE10A->AMP Hydrolyzes Cinnoline Cinnoline Derivative (PDE10A Inhibitor) Cinnoline->PDE10A Inhibits

Caption: Mechanism of action of a Cinnoline derivative as a PDE10A inhibitor.

Btk Signaling Pathway

Btk_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activates Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Activates PLCG2 PLCγ2 Btk->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation Cinnoline Cinnoline Derivative (Btk Inhibitor) Cinnoline->Btk Inhibits

Caption: Inhibition of the Btk signaling pathway by a Cinnoline derivative.

References

Preventing degradation of Cinnoline compounds during experimental work

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of cinnoline compounds during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cinnoline compound degradation during experimental work?

A1: The primary causes of degradation in cinnoline compounds are oxidation and, to a lesser extent, exposure to light (photodegradation).[1] While many cinnoline derivatives are relatively stable to acid and base hydrolysis and thermal stress, the nitrogen-containing heterocyclic ring system can be susceptible to oxidative conditions.[1]

Q2: What are the visual indicators of cinnoline compound degradation?

A2: Visual indicators of degradation can include a change in the physical appearance of the compound, such as a color shift in the solid form or solution.[2] For example, a typically pale yellow solid may darken.[3] However, the most reliable indicator is the appearance of new, unexpected peaks in analytical chromatography, such as HPLC.[2]

Q3: What are the recommended storage conditions for cinnoline compounds?

A3: To ensure long-term stability, cinnoline compounds should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] For stock solutions, it is advisable to store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q4: How can I prepare stable solutions of cinnoline compounds for my experiments?

A4: To prepare stable solutions, dissolve the cinnoline compound in a high-purity, anhydrous solvent such as DMSO, acetonitrile, or methanol.[2][4] It is recommended to prepare solutions fresh for each experiment. If aqueous buffers are required, prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the aqueous buffer immediately before use.[4] Be aware that the pH and composition of the buffer can influence stability.[5][6]

Q5: My HPLC analysis shows unexpected peaks when working with a cinnoline compound. What could be the cause?

A5: Unexpected peaks in an HPLC chromatogram are often indicative of compound degradation.[2] This could be due to instability in the sample solvent, exposure to oxidative conditions, or photodegradation. It is also possible that the issue lies with the HPLC method itself, such as column degradation or contamination.[7][8] A systematic troubleshooting approach, starting with the preparation of a fresh sample and verification of the analytical method's performance, is recommended.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Change in color or physical appearance of the solid compound. Exposure to light, moisture, or elevated temperatures.Discard the degraded sample and use a fresh batch. Review storage procedures to ensure they comply with recommended conditions (2-8°C, protected from light and moisture).[2]
Inconsistent or variable results in biological assays. Compound degradation in the assay medium.Assess the stability of the cinnoline compound under the specific assay conditions (e.g., buffer, temperature, incubation time). Consider performing a time-course experiment to monitor compound integrity. If degradation is observed, consider adding antioxidants (if compatible with the assay) or reducing the incubation time.
Appearance of new peaks in HPLC analysis. Degradation of the compound due to oxidation, photodegradation, or hydrolysis.Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[2] Ensure that sample preparation and handling procedures minimize exposure to light and air. Use high-purity solvents and freshly prepared solutions.
Loss of compound potency over time in solution. Instability of the compound in the chosen solvent or storage conditions.Prepare fresh solutions for each experiment. If stock solutions must be stored, aliquot them into tightly sealed vials and store at -80°C, protected from light.[4] Avoid repeated freeze-thaw cycles.

Data on Cinnoline Stability

The following table summarizes the stability of a representative cinnoline derivative, Cinnarizine, under forced degradation conditions. This highlights the compound's particular susceptibility to oxidative stress.

Stress ConditionReagents and DurationObservation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursStable
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursStable
Oxidative Degradation 3% Hydrogen Peroxide at RT for 24 hoursSignificant degradation, formation of two major degradation products (DP-1 and DP-2)[1]
Thermal Degradation Solid exposed to 105°C for 48 hoursStable
Photolytic Degradation Solution exposed to a calibrated light sourceStable

Data extrapolated from forced degradation studies on Cinnarizine.[1]

Experimental Protocols

Protocol: Forced Degradation Study of a Cinnoline Compound

This protocol outlines the steps to assess the stability of a cinnoline compound under various stress conditions. The goal is to identify potential degradation pathways and to develop a stability-indicating analytical method.[9]

1. Materials:

  • Cinnoline compound of interest

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

2. Sample Preparation:

  • Prepare a stock solution of the cinnoline compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours. Dissolve the stressed sample for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

  • The HPLC method should be capable of separating the parent compound from all degradation products. A gradient elution method is often required.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

5. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS.

Visualizations

Potential Oxidative Degradation Pathway of Cinnoline

The following diagram illustrates a hypothetical oxidative degradation pathway for a generic cinnoline compound, which is considered a primary degradation route. The exact degradation products can vary depending on the specific substituents and reaction conditions.

G Cinnoline Cinnoline Compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Cinnoline->Oxidative_Stress N_Oxide Cinnoline N-Oxide Oxidative_Stress->N_Oxide N-Oxidation Hydroxylated Hydroxylated Cinnoline Oxidative_Stress->Hydroxylated Hydroxylation Ring_Cleavage Ring Cleavage Products Hydroxylated->Ring_Cleavage Further Oxidation

Caption: Hypothetical oxidative degradation pathway for a cinnoline compound.

Experimental Workflow for Troubleshooting Cinnoline Degradation

This workflow provides a logical sequence of steps to identify and resolve issues related to the degradation of cinnoline compounds during experimental work.

G start Inconsistent Experimental Results Observed check_purity Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity fresh_sample Prepare Fresh Sample Solution check_purity->fresh_sample Pure source_new Source New Batch of Compound check_purity->source_new Impure re_run Re-run Experiment fresh_sample->re_run results_ok Results Consistent? re_run->results_ok stability_study Conduct Forced Degradation Study (Oxidation, Light, pH, Temp) results_ok->stability_study No end Consistent Results Achieved results_ok->end Yes identify_cause Identify Degradation Pathway stability_study->identify_cause optimize Optimize Experimental Conditions (e.g., add antioxidant, protect from light) identify_cause->optimize optimize->end

Caption: Troubleshooting workflow for cinnoline compound degradation.

References

Validation & Comparative

Cinnoline Hydrochloride vs. Quinoline Hydrochloride: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds utilized in drug discovery and biological research, cinnoline and quinoline cores represent privileged scaffolds, giving rise to a multitude of derivatives with significant therapeutic potential. This guide provides an objective comparison of the biological activities of cinnoline and quinoline hydrochlorides, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of compounds for various biological assays.

I. Comparative Biological Activities

While direct comparative studies between the parent cinnoline hydrochloride and quinoline hydrochloride are limited, a vast body of research on their derivatives showcases their diverse biological activities. This section summarizes the key findings in anticancer, antimicrobial, and enzyme inhibition assays.

Anticancer Activity

Both cinnoline and quinoline derivatives have demonstrated potent anticancer activities through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2]

Key Observations:

  • Quinoline derivatives have been extensively studied, with several compounds entering clinical trials.[3] They exhibit a broad spectrum of activity against various cancer cell lines, including breast, colon, lung, and leukemia.[1][2] For instance, certain quinoline-chalcone derivatives have shown excellent anticancer potency with IC50 values at nanomolar levels.[4] A novel quinoline derivative, 91b1, was found to suppress cell proliferation and downregulate Lumican, a gene associated with poor survival in cancer.[5]

  • Cinnoline derivatives have also emerged as promising anticancer agents.[6] Dihydrobenzo[h]cinnoline-5,6-dione derivatives have exhibited significant cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, with some compounds displaying IC50 values below 5 µM.[6] Another study highlighted a cinnoline derivative with a 4-NO2C6H4 substituent as a particularly promising agent with IC50 values of 0.56 µM and 0.77 µM against KB and Hep-G2 cell lines, respectively.[6]

Table 1: Comparison of Anticancer Activity (IC50 values in µM)

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline Derivatives
Quinoline chalcone 6HL600.59[4]
Phenylsulfonylurea derivative 7HepG-22.71[4]
Phenylsulfonylurea derivative 7A5497.47[4]
Phenylsulfonylurea derivative 7MCF-76.55[4]
Quinoline-chalcone derivative 12eMGC-8031.38[4]
Quinoline-chalcone derivative 12eHCT-1165.34[4]
Quinoline-chalcone derivative 12eMCF-75.21[4]
Quinoline-3-carboxamide furan-derivativeMCF-73.35[3]
Cinnoline Derivatives
Dihydrobenzo[h]cinnoline-5,6-dione (with 4-NO2C6H4)KB0.56[6]
Dihydrobenzo[h]cinnoline-5,6-dione (with 4-NO2C6H4)Hep-G20.77[6]
3-(4-(Substituted)-piperazin-1-yl) cinnoline (Compound 8b)MCF-75.56[7][8]
3-(4-(Substituted)-piperazin-1-yl) cinnoline (Compound 10d)MCF-78.57[7][8]
3-(4-(Substituted)-piperazin-1-yl) cinnoline (Compound 10b)MCF-711.79[7][8]
Antimicrobial Activity

Both scaffolds have been investigated for their potential to combat bacterial and fungal infections, a critical area of research due to rising antimicrobial resistance.[9][10]

Key Observations:

  • Quinoline derivatives have a well-established history as antimicrobial agents, with some, like the quinolones, being widely used in clinical practice.[9][11] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[12][13] For example, certain facilely accessible quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including C. difficile, with MIC values as low as 1.0 µg/mL.[12]

  • Cinnoline derivatives also possess significant antimicrobial properties.[10] Cinoxacin is a known cinnoline-based drug used for urinary tract infections.[10] Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives have shown in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria with MIC values in the range of 12.5–50 μg/mL.[6]

Table 2: Comparison of Antimicrobial Activity (MIC values in µg/mL)

Compound/Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Quinoline Derivatives
Quinoline-based compounds 25 & 26Aspergillus fumigatus0.98[14]
Quinoline-based compounds 25 & 26Candida albicans0.49, 0.98[14]
Quinoline-based compounds 25 & 26Streptococcus pneumoniae0.49[14]
Quinoline-based compounds 25 & 26Staphylococcus aureus1.95, 0.98[14]
Quinoline-based compounds 25 & 26Escherichia coli0.49[14]
Quinoline derivative 11Staphylococcus aureus6.25[13]
Quinoline derivative 43aVarious strains0.62[13]
Cinnoline Derivatives
4-(p-aminopiperazine)cinnoline-3-carboxamidesB. subtilis, S. aureus, E. coli, P. aeruginosa12.5–50[6]
4-(p-aminopiperazine)cinnoline-3-carboxamidesA. niger, C. albicans12.5–50[6]
Enzyme Inhibition

The ability to selectively inhibit enzymes is a key mechanism for many therapeutic agents. Both cinnoline and quinoline derivatives have been shown to inhibit various enzymes involved in disease progression.

Key Observations:

  • Quinoline derivatives are known to inhibit a range of enzymes, including tyrosine kinases, topoisomerases, and tubulin polymerization.[3][15] For example, a quinoline-3-carboxamide furan-derivative showed potent EGFR inhibition with an IC50 value of 2.61 µM.[3]

  • Cinnoline derivatives have been identified as inhibitors of enzymes such as c-Met receptor tyrosine kinase and human neutrophil elastase (HNE).[6] Certain 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were designed as c-Met inhibitors and showed activity against c-Met-dependent cancer cell lines.[6]

II. Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for common assays mentioned in the literature.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (cinnoline or quinoline derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Visualizing Experimental Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cells seed Seed into 96-well Plates culture->seed treat Add Cinnoline/Quinoline Derivatives seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by a quinoline derivative.

References

Cinnoline Derivatives Emerge as Potent Challengers to Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – A comprehensive comparative analysis reveals that novel cinnoline derivatives demonstrate significant anticancer activity, with some compounds exhibiting potency comparable to or exceeding that of well-established chemotherapeutic agents such as Doxorubicin, Cisplatin, and Paclitaxel. This study provides compelling evidence for the potential of cinnoline-based compounds as a promising new frontier in oncology drug development.

The investigation highlights two particularly promising candidates: a triazepinocinnoline derivative, hereafter referred to as Cinnoline-1, and a cinnoline-based PI3K inhibitor, Cinnoline-2. In vitro studies show Cinnoline-1 possesses remarkable cytotoxic activity against the human breast cancer cell line MCF-7, with a half-maximal inhibitory concentration (IC50) of 0.049 µM. Cinnoline-2, a potent inhibitor of the PI3K/Akt signaling pathway, also displays significant anticancer effects across multiple cell lines.

This guide offers an objective comparison of these novel cinnoline derivatives with standard anticancer drugs, supported by experimental data. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activities of Cinnoline-1 and Cinnoline-2 were compared against established anticancer drugs. The IC50 values, representing the concentration of a drug that inhibits 50% of cancer cell growth, are summarized in the tables below. It is important to note that while the data for the cinnoline derivatives are from specific studies, the IC50 values for the established drugs are compiled from various sources and are provided for reference. Direct head-to-head comparisons in the same study are limited.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Cinnoline-1 and Doxorubicin against MCF-7 Human Breast Cancer Cells

CompoundCancer Cell LineIC50 (µM)
Cinnoline-1 MCF-70.049
Doxorubicin MCF-70.356[1]

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Cinnoline-2 and Standard Anticancer Drugs against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Cinnoline-2 H460 (Lung)0.264 [2][3]
A549 (Lung)-
HT-29 (Colon)2.04 [2][3]
K-562 (Leukemia)1.14 [2][3]
Doxorubicin A549 (Lung)> 20
HT-29 (Colon)-
K-562 (Leukemia)-
Cisplatin A549 (Lung)-
HT-29 (Colon)-
K-562 (Leukemia)2.71
Paclitaxel A549 (Lung)-
HT-29 (Colon)-
K-562 (Leukemia)-

Note: IC50 values for established drugs are sourced from various studies for comparative purposes and were not determined in the same experiments as the cinnoline derivatives.

Unraveling the Mechanism of Action

The anticancer effects of these cinnoline derivatives are attributed to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.

Induction of Apoptosis and Cell Cycle Arrest

Studies on related quinoline and cinnoline compounds suggest that these derivatives can induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[4][5][6][7][8] This prevents cancer cells from dividing and proliferating.

Inhibition of Key Signaling Pathways

Cinnoline-2 has been identified as a potent inhibitor of the PI3K/Akt signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, Cinnoline-2 effectively chokes off the survival signals that cancer cells rely on.

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assays (MTT Assay)

The cytotoxic activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cancer cells are treated with the test compounds for a defined period (e.g., 24 or 48 hours). The cells are then harvested, fixed in cold ethanol, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined to assess the effect of the compound on cell cycle progression.[9][10][11][12]

Western Blot Analysis for PI3K/Akt Pathway Proteins

To investigate the effect of the compounds on the PI3K/Akt signaling pathway, cancer cells are treated with the test compounds, and cell lysates are prepared. Proteins from the lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific primary antibodies against key proteins in the pathway, such as total Akt and phosphorylated Akt (p-Akt), followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system. A decrease in the ratio of p-Akt to total Akt indicates inhibition of the pathway.[13][14][15]

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for the experimental procedures.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cinnoline2 Cinnoline-2 Cinnoline2->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Cinnoline-2.

Experimental_Workflow Experimental Workflow for Anticancer Activity Evaluation cluster_in_vitro In Vitro Studies cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Culture (e.g., MCF-7, H460) Compound_Treatment Treatment with Cinnoline Derivatives & Known Drugs Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., p-Akt/Akt ratio) Compound_Treatment->Western_Blot IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination

Caption: General experimental workflow for evaluating the anticancer properties of Cinnoline derivatives.

Future Directions

The promising results from these initial studies warrant further investigation into the therapeutic potential of cinnoline derivatives. Future research should focus on direct comparative studies against a wider range of cancer cell lines and in vivo animal models to confirm their efficacy and safety profiles. The continued exploration of the cinnoline scaffold holds the potential to deliver a new class of potent and selective anticancer agents.

References

Antimicrobial activity of Cinnoline derivatives compared to standard antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel cinnoline derivatives reveals significant antimicrobial activity, in some cases comparable or superior to standard antibiotics. These findings position cinnoline-based compounds as potential candidates for the development of new drugs to combat drug-resistant pathogens.

Researchers are increasingly turning their attention to cinnoline derivatives, a class of heterocyclic compounds, in the quest for new antimicrobial agents. Several studies have demonstrated that these compounds exhibit a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This guide provides a comparative overview of the antimicrobial efficacy of select cinnoline derivatives against standard antibiotics, supported by experimental data and detailed protocols.

Comparative Antimicrobial Activity

The antimicrobial potential of newly synthesized chemical entities is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. Data from various studies, summarized below, highlight the performance of different cinnoline derivatives against a panel of clinically relevant microbes, benchmarked against widely used antibiotics.

Antibacterial Activity

Substituted cinnoline sulphonamide derivatives have shown noteworthy antibacterial effects. For instance, certain halogen-substituted derivatives demonstrated potent activity, with some compounds exhibiting comparable zones of inhibition to the standard drug norfloxacin, but at lower concentrations.[1] Similarly, pyrazolo[4,3-c]cinnoline derivatives have displayed significant antibacterial properties against both Gram-negative and Gram-positive bacteria. Another study on 7-substituted 4-aminocinnoline-3-carboxamide derivatives reported MIC values in the range of 6.25–25 μg/mL against a variety of bacteria.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnoline Derivatives against Bacterial Strains (µg/mL)

Cinnoline Derivative ClassEscherichia coliStaphylococcus aureusPseudomonas aeruginosaBacillus subtilisStandard Antibiotic(s)
Pyrazolo[4,3-c]cinnoline (4e, 4i)12.52512.5-Norfloxacin
7-substituted 4-aminocinnoline-3-carboxamide[2]6.25-256.25-25-6.25-25-
Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide[2]12.5–5012.5–5012.5–5012.5–50-
Cinnoline Sulphonamides (7b, 7g, 7h)[1]Moderate to GoodModerate to GoodModerate to GoodModerate to GoodNorfloxacin

Note: "-" indicates data not available in the cited source. "Moderate to Good" indicates that the study reported significant activity without specifying MIC values.

Antifungal Activity

The antifungal potential of cinnoline derivatives has also been explored, with promising results. Substituted cinnoline sulphonamide derivatives, particularly compounds 7c, 7g, and 7h, exhibited good antifungal activity when compared to the standard drug Griseofulvin.[1] Pyrazole based cinnoline-6-sulphonamides have also been identified as potent antifungal agents.[2]

Table 2: Antifungal Activity of Cinnoline Derivatives

Cinnoline Derivative ClassCandida albicansAspergillus nigerStandard Antibiotic
Cinnoline Sulphonamides (7c, 7g, 7h)[1]Good ActivityGood ActivityGriseofulvin
Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide[2]MIC: 12.5–50 µg/mLMIC: 12.5–50 µg/mL-

Note: "Good Activity" indicates that the study reported significant activity without providing specific MIC values.

Proposed Mechanism of Action

While the exact molecular mechanisms for many cinnoline derivatives are still under investigation, their structural similarity to quinolone antibiotics, such as ciprofloxacin and norfloxacin, suggests a potential mode of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, cinnoline derivatives may effectively halt bacterial proliferation.

G cluster_bacterium Bacterial Cell Cinnoline Cinnoline Derivative DNA_Gyrase DNA Gyrase Cinnoline->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Cinnoline->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for cinnoline derivatives.

Experimental Protocols

The evaluation of antimicrobial activity of cinnoline derivatives typically follows standardized laboratory procedures. The most common methods cited are the disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Method (Modified Kirby-Bauer)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Media Preparation : A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud's agar for fungi, is prepared and sterilized.[1][5]

  • Inoculation : The surface of the agar plate is uniformly inoculated with a standardized suspension of the test microorganism.[5]

  • Disk Application : Sterile paper disks impregnated with a specific concentration of the test cinnoline derivative are placed on the inoculated agar surface.[1][5] Standard antibiotic disks and a blank disk (with solvent only) are used as positive and negative controls, respectively.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]

  • Result Interpretation : The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).[5] A larger zone diameter indicates greater antimicrobial activity.

G A Prepare and inoculate agar plate with microorganism B Impregnate sterile disks with Cinnoline derivative and control antibiotics A->B C Place disks on inoculated agar surface B->C D Incubate plates under optimal conditions C->D E Measure the diameter of the zone of inhibition D->E F Compare results to standard antibiotics E->F

Caption: Workflow for the Disk Diffusion Method.

Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits microbial growth.

  • Preparation of Test Compound : A stock solution of the cinnoline derivative is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[7]

  • Inoculation : Each well containing the diluted compound is inoculated with the microbial suspension.[7] Control wells (growth control with no compound and sterility control with no microorganisms) are included.

  • Incubation : The microtiter plate is incubated for a specified period (e.g., 16-20 hours at 35-37°C).[7]

  • MIC Determination : The MIC is visually determined as the lowest concentration of the cinnoline derivative at which there is no visible growth (turbidity) of the microorganism.[5][7]

Conclusion

The studies reviewed here provide compelling evidence for the antimicrobial potential of cinnoline derivatives. The ability to synthesize a wide variety of substituted cinnolines offers a rich avenue for medicinal chemists to optimize their activity against a broad range of pathogens. While further investigations, including in vivo efficacy and toxicity studies, are necessary, cinnoline-based compounds represent a promising class of molecules that could lead to the development of next-generation antimicrobial drugs.

References

Cinnoline Derivatives as Fluorescent Probes: A Comparative Guide to Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in cellular imaging and analysis. While commercial dyes like DAPI and Hoechst are well-established standards, the emergence of novel fluorophores, such as Cinnoline derivatives, presents new opportunities for enhanced performance. This guide provides an objective comparison of Cinnoline derivatives against commercial fluorescent dyes, supported by experimental data and detailed protocols to aid in the validation and selection process.

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention for their potential applications in medicinal chemistry and, more recently, as fluorescent probes.[1] Their inherent fluorescence properties, coupled with the versatility of chemical modification, allow for the fine-tuning of their photophysical characteristics. This guide focuses on the validation of these novel probes against widely used commercial dyes, DAPI and Hoechst 33342, which are prized for their specificity for DNA and bright nuclear staining.

Performance at a Glance: A Quantitative Comparison

To facilitate a direct comparison of their key performance indicators, the following table summarizes the available quantitative data for representative Cinnoline derivatives and common commercial nuclear staining dyes.

PropertyCinnoline Derivative ("CinNapht 5a")Cinnoline Derivative ("ABCDye")DAPIHoechst 33342
Excitation Max (nm) ~475Green-emitting~358 (bound to dsDNA)~350 (bound to dsDNA)
Emission Max (nm) ~590-~461 (bound to dsDNA)~461 (bound to dsDNA)
Stokes Shift (nm) ~115Large~103~111
Quantum Yield (Φ) up to 0.33[2][3]-~0.92 (bound to dsDNA)~0.4 (bound to DNA)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) --~33,000 (at 344 nm)~42,000 (at 346 nm)
Photostability GoodGoodModerateModerate
Cell Permeability YesYes[4]YesYes
Cytotoxicity Low (non-toxic in imaging experiments)[3]LowLow at working concentrationsLow at working concentrations

Note: Data for Cinnoline derivatives are based on published studies of specific compounds and may vary between different derivatives. "CinNapht 5a" is a specific Cinnoline/Naphthalimide fused hybrid fluorophore.[2][3] "ABCDyes" represent a family of amino-benzo-cinnoline green-emitting dyes.[4]

In-Depth Performance Comparison

Cinnoline derivatives offer several potential advantages over traditional fluorescent dyes. Notably, some derivatives exhibit large Stokes shifts, which is the separation between the excitation and emission maxima. A larger Stokes shift is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio by reducing the overlap between the excitation and emission spectra. The "CinNapht" dyes, for instance, are characterized by a large Stokes shift and a fluorescence quantum yield of up to 0.33.[2][3]

Furthermore, the modular nature of Cinnoline synthesis allows for the development of a diverse library of fluorophores with tunable properties. This adaptability enables the creation of probes with optimized characteristics for specific applications, such as live-cell imaging, by modifying their cell permeability and cytotoxicity. While many Cinnoline derivatives have been investigated for their anti-cancer properties, which implies inherent cytotoxicity at higher concentrations, those developed as fluorescent probes are designed to be non-toxic at the concentrations used for imaging.[1][3][5][6]

In contrast, commercial dyes like DAPI and Hoechst are well-characterized and have been the gold standard for nuclear counterstaining for decades. They exhibit high binding affinity for the minor groove of dsDNA, leading to a significant enhancement of their fluorescence upon binding.[7] However, they are known to have moderate photostability, which can be a limitation in long-term imaging experiments.

Experimental Protocols for Validation

To ensure the rigorous validation of Cinnoline derivatives against commercial dyes, the following detailed experimental protocols are provided. These protocols are designed for a comparative analysis of key performance parameters.

Spectroscopic Analysis

This protocol outlines the procedure for determining the key photophysical properties of the fluorescent probes.

a. Materials:

  • Cinnoline derivative of interest

  • DAPI

  • Hoechst 33342

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

b. Procedure:

  • Stock Solutions: Prepare 1 mM stock solutions of each dye in an appropriate solvent (e.g., DMSO).

  • Working Solutions: Dilute the stock solutions in PBS to a final concentration of 10 µM.

  • Absorption Spectra: Measure the absorbance spectra of each dye solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Emission Spectra: Using a spectrofluorometer, excite each dye solution at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem).

  • Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) of the Cinnoline derivative relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) using the formula: Stokes Shift = λem - λabs.

Photostability Assay

This protocol provides a method to compare the photobleaching rates of the different fluorescent dyes.

a. Materials:

  • Cells cultured on glass-bottom dishes

  • Cinnoline derivative, DAPI, and Hoechst 33342 staining solutions

  • Confocal laser scanning microscope with a high-intensity light source

  • Image analysis software (e.g., ImageJ)

b. Procedure:

  • Cell Staining: Stain cells with each of the fluorescent dyes according to standard protocols.

  • Image Acquisition:

    • Select a region of interest (ROI) within a stained cell.

    • Acquire an initial image (t=0) using a low laser power to minimize initial photobleaching.

    • Continuously illuminate the ROI with a high-intensity laser at the excitation maximum of the dye.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves.

    • Compare the half-life (t₁/₂) of the fluorescence for each dye.

Cytotoxicity Assay

This protocol assesses the effect of the fluorescent probes on cell viability.

a. Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cinnoline derivative, DAPI, and Hoechst 33342

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

b. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Dye Incubation: Prepare a series of dilutions of each fluorescent dye in cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the dye solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).

  • Incubation: Incubate the cells for a period relevant to imaging experiments (e.g., 24 hours).

  • Viability Assessment:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the dye concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Cell Permeability Assay

This protocol determines the ability of the fluorescent dyes to cross the cell membrane of live cells.

a. Materials:

  • Live cells cultured on glass-bottom dishes

  • Cinnoline derivative, DAPI, and Hoechst 33342 staining solutions

  • Fluorescence microscope

b. Procedure:

  • Live-Cell Staining: Add the fluorescent dyes directly to the culture medium of the live cells at their optimal staining concentration.

  • Incubation: Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C.

  • Imaging: Without washing, observe the cells directly under a fluorescence microscope.

  • Analysis: Assess the localization and intensity of the fluorescent signal within the cells. Successful staining of intracellular structures (e.g., the nucleus) indicates cell permeability.

Visualizing the Validation Workflow

To better understand the experimental process for validating a novel Cinnoline derivative against a commercial dye, the following workflow diagram is provided.

G cluster_0 Probe Preparation & Characterization cluster_1 In Vitro Validation cluster_2 Cellular Imaging & Comparison Synthesis Synthesis of Cinnoline Derivative Spectroscopy Spectroscopic Analysis (Abs, Em, QY, Stokes Shift) Synthesis->Spectroscopy Photostability Photostability Assay Spectroscopy->Photostability Cytotoxicity Cytotoxicity Assay (MTT) Spectroscopy->Cytotoxicity Permeability Cell Permeability Assay Spectroscopy->Permeability Staining Cell Staining (Live & Fixed) Permeability->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Comparison Comparative Analysis vs. Commercial Dyes Microscopy->Comparison G cluster_advantages Advantages cluster_disadvantages Disadvantages Cinnoline Cinnoline Derivatives Cinn_Adv Tunable Properties Large Stokes Shift Potentially Higher Photostability Cinnoline->Cinn_Adv offers Cinn_Dis Less Characterized Potential for Off-Target Effects Batch-to-Batch Variability Cinnoline->Cinn_Dis presents Commercial Commercial Dyes (DAPI, Hoechst) Comm_Adv Well-Established Protocols High DNA Specificity High Quantum Yield (bound) Commercial->Comm_Adv offers Comm_Dis Moderate Photostability Limited Structural Diversity Commercial->Comm_Dis presents

References

A Comparative Analysis of the Cytotoxic Profiles of Cinnoline and Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, heterocyclic compounds form a cornerstone of medicinal chemistry. Among these, cinnoline and quinoline derivatives have emerged as promising scaffolds for the development of novel cytotoxic agents. Both are bicyclic aromatic heterocycles containing nitrogen, but their distinct structural nuances lead to differential biological activities. This guide provides a comparative overview of the cytotoxic properties of cinnoline and quinoline derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of more effective cancer therapeutics.

Overview of Cytotoxic Activity

Cinnoline and quinoline derivatives exert their cytotoxic effects through a variety of mechanisms, often involving the induction of apoptosis, inhibition of key enzymes like topoisomerases, and interference with cell signaling pathways crucial for cancer cell proliferation and survival.[1][2][3][4] While both classes of compounds have demonstrated significant anticancer potential, the breadth of research and the number of derivatives synthesized and tested are more extensive for quinolines.[1][5][6]

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various cinnoline and quinoline derivatives against a range of cancer cell lines, providing a quantitative basis for comparison. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Cytotoxicity of Cinnoline Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Dibenzo[c,h]cinnoline derivativeLeukemia (L1210)Not specified, active[3]
Dibenzo[c,h]cinnoline derivativeLeukemia (K562)Not specified, active[3]
11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnolineLeukemia subpanelHigh activity[3]
Dihydrobenzo[h]cinnoline-5,6-dione with 4-NO2C6H4Epidermoid carcinoma (KB)0.56[3]
Dihydrobenzo[h]cinnoline-5,6-dione with 4-NO2C6H4Hepatoma carcinoma (Hep-G2)0.77[3]
Triazepinocinnoline derivative 7Breast cancer (MCF-7)0.049[4]
Pyrimidine-pyrene hybrid 4bColon cancer (HCT-116)1.34[7]
Pyrimidine-pyrene hybrid 4cColon cancer (HCT-116)1.90[7]

Table 2: Cytotoxicity of Quinoline Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineLeukemia (HL-60)19.88 (µg/ml)[1]
7-chloro-4-quinolinylhydrazone derivativeCNS (SF-295), Colon (HTC-8), Leukemia (HL-60)0.314 - 4.65 (µg/cm³)[1]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamideBreast cancer (MCF-7)29.8[1]
2'-fluoro-6-pyrrol-2-phenyl-4-quinoloneRenal and melanoma cell linesLog GI50 < -8.00[2]
Quinoline-chalcone hybrid 25Resistant cancer cells2.32 - 22.4[8]
Quinoline-chalcone hybrid 26Resistant cancer cells2.32 - 22.4[8]
Quinoline-3-carboxamide furan-derivativeBreast cancer (MCF-7)3.35[8]
Quinoline-chalcone hybrid 39Lung cancer (A549)1.91[8]
Quinoline-chalcone hybrid 40Chronic Myelogenous Leukemia (K-562)5.29[8]
91b1Lung cancer (A549)15.38 (µg/mL)[9]
91b1Gastric cancer (AGS)4.28 (µg/mL)[9]
91b1Esophageal cancer (KYSE150)4.17 (µg/mL)[9]
91b1Esophageal cancer (KYSE450)1.83 (µg/mL)[9]
3a (4-quinolone derivative)Breast cancer (MCF-7)Showed maximum apoptosis (54.4%)[10]
4p (isoquinoline derivative)Breast cancer (MCF-7)~95% growth inhibition[10]
3j (quinoline-4-carboxylic acid)Not specifiedNot specified[10]
HTI 21 and HTI 22Not specifiedHighest cytotoxicity in the set[11]
Nitro-aldehyde quinoline derivative (E)Colorectal carcinoma (Caco-2)0.535[12]

Experimental Protocols

A fundamental technique for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (cinnoline or quinoline derivatives). A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Both cinnoline and quinoline derivatives often induce cytotoxicity by triggering programmed cell death, or apoptosis, and by inhibiting topoisomerase enzymes, which are critical for DNA replication and repair.

Cytotoxicity_Workflow cluster_workflow General Cytotoxicity Testing Workflow start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Cinnoline/Quinoline Derivatives seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Determine IC50 measure->analyze

General workflow for assessing the cytotoxicity of chemical compounds.

Apoptosis_Pathway cluster_apoptosis Simplified Apoptosis Induction Pathway derivative Cinnoline or Quinoline Derivative cell Cancer Cell derivative->cell stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified intrinsic apoptosis pathway often activated by cytotoxic agents.

Topoisomerase_Inhibition cluster_topo Topoisomerase Inhibition Mechanism derivative Cinnoline or Quinoline Derivative topo Topoisomerase I/II derivative->topo complex Topoisomerase-DNA Cleavable Complex topo->complex stabilizes dna DNA dna->complex ds_break Double-Strand Breaks complex->ds_break collision with replication DNA Replication Fork replication->ds_break collision with cell_death Cell Death ds_break->cell_death

References

Cinnoline-Based Compounds: A Comparative Analysis of Efficacy Against Established Therapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective cancer therapeutics has led to the exploration of a multitude of heterocyclic compounds. Among these, cinnoline derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides an objective comparison of the efficacy of cinnoline-based compounds against established therapeutic agents, supported by available experimental data. The information is presented to aid researchers in evaluating the potential of this scaffold in drug discovery and development.

Overview of Cinnoline and its Therapeutic Potential

Cinnoline, a bicyclic aromatic heterocycle, serves as a versatile scaffold for the synthesis of compounds with diverse biological activities.[1][2] In the context of oncology, cinnoline derivatives have been primarily investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Key targets include Phosphoinositide 3-kinase (PI3K), Mesenchymal-Epithelial Transition factor (c-Met), and Bruton's tyrosine kinase (BTK), all of which are validated targets for cancer therapy.[1][3]

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of selected cinnoline-based compounds compared to established, FDA-approved therapeutic agents targeting the same pathways. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in the same experimental settings are limited. Therefore, these tables should be interpreted as a guide to the relative potency of these compounds.

Table 1: PI3K Inhibitors - In Vitro Cytotoxicity (IC50 µM)
Compound/DrugTarget(s)U87-MG (Glioblastoma)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)Reference(s)
Cinnoline Derivative 25 PI3Ks2.040.2641.14[4]
Alpelisib (Piqray®) PI3KαNot Reported~0.12Not Reported[5]
Idelalisib (Zydelig®) PI3KδNot ReportedNot ReportedNot Reported[6]
Copanlisib (Aliqopa®) Pan-PI3KNot ReportedNot ReportedNot Reported[5][7]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: c-Met Inhibitors - In Vitro Cytotoxicity (IC50 µM)
Compound/DrugTarget(s)KB (Epidermoid Carcinoma)Hep-G2 (Hepatoma)MKN45 (Gastric Cancer)Reference(s)
Dihydrobenzo[h]cinnoline-5,6-dione Derivative c-Met (putative)0.560.77Not Reported[8]
Crizotinib (Xalkori®) ALK, ROS1, c-MetNot ReportedNot Reported<0.2[9]
Cabozantinib (Cabometyx®) VEGFRs, MET, AXLNot ReportedNot ReportedNot Reported[10]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 3: BTK Inhibitors - In Vitro Kinase Inhibition (IC50 nM)
Compound/DrugTargetIC50 (nM)Reference(s)
Cinnoline-3-carboxamide Derivative ATM (related kinase)Potent Inhibition[8]
Ibrutinib (Imbruvica®) BTK<10[11]
Acalabrutinib (Calquence®) BTK>10 (more selective)[11]
Zanubrutinib (Brukinsa®) BTKNot specified in direct comparison[12]

IC50 values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%. Data for a direct Cinnoline-based BTK inhibitor was not available in the initial searches, hence a related kinase inhibitor is presented for structural context.

Signaling Pathways and Mechanisms of Action

The anticancer activity of cinnoline-based compounds and their established counterparts stems from their ability to modulate key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][13] Aberrant activation of this pathway is a common event in many cancers.[1] Cinnoline derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of Akt and inducing apoptosis in cancer cells.[4]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cinnoline Cinnoline-based PI3K Inhibitors Cinnoline->PI3K Established_PI3Ki Established PI3K Inhibitors (e.g., Alpelisib) Established_PI3Ki->PI3K

Caption: The PI3K/Akt signaling pathway and points of inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and morphogenesis.[2][14] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of various cancers.[14] Cinnoline derivatives have been explored as potential c-Met inhibitors, aiming to block downstream signaling cascades.[8]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) cMet->Downstream Cell_Processes Cell Proliferation, Invasion, Metastasis Downstream->Cell_Processes Cinnoline Cinnoline-based c-Met Inhibitors Cinnoline->cMet Established_cMeti Established c-Met Inhibitors (e.g., Crizotinib) Established_cMeti->cMet

Caption: The c-Met signaling pathway and therapeutic intervention.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[15][16] Inhibition of BTK is an effective therapeutic strategy for various B-cell malignancies.[12]

BTK_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream BCell_Response B-cell Proliferation & Survival Downstream->BCell_Response Cinnoline Cinnoline-based BTK Inhibitors Cinnoline->BTK Established_BTKi Established BTK Inhibitors (e.g., Ibrutinib) Established_BTKi->BTK

Caption: The BTK signaling pathway in B-cells and its inhibition.

Experimental Protocols

The following are representative protocols for key in vitro assays used to evaluate the efficacy of anticancer compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Enzyme_Substrate Add kinase and substrate to wells Compound_Prep->Enzyme_Substrate Incubate1 Pre-incubate Enzyme_Substrate->Incubate1 Add_ATP Initiate reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at RT Add_ATP->Incubate2 Stop_Reaction Stop reaction Incubate2->Stop_Reaction Detection Add detection reagent (e.g., for luminescence) Stop_Reaction->Detection Read_Plate Read plate Detection->Read_Plate Analyze Analyze data and calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the purified kinase enzyme and a specific substrate to each well.

  • Compound Addition: Add the diluted test compound to the wells. Include controls with solvent only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction using a suitable stop solution (e.g., EDTA).

  • Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced. This can be based on various technologies such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Measure the signal using a plate reader and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[17][18]

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compound Add serial dilutions of test compound Incubate1->Add_Compound Incubate2 Incubate (e.g., 72h) Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read_Plate Read absorbance (570 nm) Solubilize->Read_Plate Analyze Analyze data and calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: A typical workflow for a cell viability MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The available data indicates that cinnoline-based compounds represent a promising avenue for the development of novel anticancer agents. Several derivatives have demonstrated potent in vitro activity against various cancer cell lines, with some exhibiting efficacy comparable to or exceeding that of established drugs in specific contexts. The versatility of the cinnoline scaffold allows for the targeting of multiple key oncogenic pathways, including PI3K/Akt, c-Met, and BTK signaling.

However, to fully realize the therapeutic potential of this class of compounds, further research is imperative. Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the most promising cinnoline derivatives with clinically approved drugs will provide a more definitive assessment of their relative efficacy and therapeutic window.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential to identify candidates with favorable drug-like properties for clinical development.

  • Mechanism of Action Elucidation: Deeper investigation into the precise molecular interactions and downstream effects of these compounds will aid in target validation and the identification of potential biomarkers for patient stratification.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead cinnoline compounds in relevant animal models of cancer is a critical next step to translate the promising in vitro findings.

References

Cinnoline vs. Isoquinoline: A Head-to-Head Comparison of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic potential and mechanisms of action of cinnoline and isoquinoline derivatives in cancer therapy.

In the landscape of anticancer drug discovery, nitrogen-containing heterocyclic compounds represent a rich source of pharmacologically active agents. Among these, cinnoline and isoquinoline scaffolds have garnered significant attention due to their presence in numerous compounds with potent antitumor properties. This guide provides a head-to-head comparison of the anticancer activity of cinnoline and isoquinoline derivatives, presenting supporting experimental data, detailed methodologies, and insights into their mechanisms of action to aid researchers, scientists, and drug development professionals in this critical field.

Comparative Anticancer Activity: A Look at the Data

While direct comparative studies evaluating cinnoline and isoquinoline derivatives under identical experimental conditions are limited, analysis of data from various independent studies provides valuable insights into their relative potencies. The following tables summarize the 50% inhibitory concentration (IC50) values for representative cinnoline and isoquinoline derivatives against various cancer cell lines.

It is crucial to note that the data presented below is compiled from different studies. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions, including cell lines, incubation times, and assay methodologies.

Cinnoline Derivatives: In Vitro Cytotoxicity (IC50)
DerivativeCancer Cell LineIC50 (µM)
Dihydrobenzo[h]cinnoline-5,6-dioneKB (Epidermoid Carcinoma)0.56
Dihydrobenzo[h]cinnoline-5,6-dioneHep-G2 (Hepatocellular Carcinoma)0.77
Triazepinocinnoline DerivativeMCF-7 (Breast Cancer)0.049[1]
Isoquinoline Derivatives: In Vitro Cytotoxicity (IC50)
DerivativeCancer Cell LineIC50 (µM)
Isoquinoline–hydrazinyl-thiazole hybrid (1a)A549 (Lung Cancer)1.43[2]
Isoquinoline–hydrazinyl-thiazole hybrid (1b)A549 (Lung Cancer)1.75[2]
Sulfonamido-TET ethyl acrylate (14)HCT116 (Colon Cancer)0.48 (24h) / 0.23 (48h)[2]
Sulfonamido-TET ethyl acrylate (14)CT26 (Colon Cancer)0.58 (24h) / 0.30 (48h)[2]
Benzo[3][4]imidazo[2,1-a]isoquinolin-6(5H)-one (32)MGC-803 (Gastric Cancer)4.0[2]
Indolo[3,2-c]isoquinolinyl[3][5][6]triazolo[3,4-b][3][5][7]thiadiazole (33c)MCF-7 (Breast Cancer)0.32[2]
Indolo[3,2-c]isoquinolinyl[3][5][6]triazolo[3,4-b][3][5][7]thiadiazole (33c)A549 (Lung Cancer)0.43[2]

Mechanisms of Action: Targeting Key Cancer Pathways

Both cinnoline and isoquinoline derivatives exert their anticancer effects through the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Common Signaling Pathways

A significant area of convergence in the anticancer mechanisms of both cinnoline and isoquinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is frequently hyperactivated in a wide range of cancers, promoting cell growth, proliferation, and survival.[6][8] By targeting key kinases within this cascade, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to the inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis.[6][9]

Another important mechanism of action for both classes of compounds is the inhibition of Topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. Inhibition of Topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Cinnoline_Isoquinoline Cinnoline & Isoquinoline Derivatives Cinnoline_Isoquinoline->PI3K Inhibition Cinnoline_Isoquinoline->mTOR Inhibition DNA DNA Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I DNA_Replication DNA Replication & Transcription Topoisomerase_I->DNA_Replication Apoptosis_N Apoptosis Topoisomerase_I->Apoptosis_N Inhibition leads to DNA_Replication->Apoptosis_N Cinnoline_Isoquinoline_N Cinnoline & Isoquinoline Derivatives Cinnoline_Isoquinoline_N->Topoisomerase_I Inhibition

Figure 1: Common signaling pathways targeted by cinnoline and isoquinoline derivatives.

Experimental Protocols

The determination of the cytotoxic activity of cinnoline and isoquinoline derivatives is a critical step in their evaluation as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

MTT Assay Protocol for IC50 Determination

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (Cinnoline/Isoquinoline derivatives) dissolved in DMSO

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from a stock solution in DMSO.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing various concentrations of the test compounds to the wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate_24h Incubate 24h Seed->Incubate_24h Add_Compounds Add Compounds to Wells Incubate_24h->Add_Compounds Prepare_Dilutions Prepare Serial Dilutions Prepare_Dilutions->Add_Compounds Incubate_Treatment Incubate for Exposure Time Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve Formazan in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 2: General experimental workflow for determining IC50 values using the MTT assay.

Conclusion

Both cinnoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, with evidence suggesting their ability to induce cytotoxicity in a range of cancer cell lines at micromolar to nanomolar concentrations. Their common mechanisms of action, particularly the inhibition of the PI3K/Akt/mTOR pathway and Topoisomerase I, highlight their potential as multi-targeted anticancer drugs. While the available data indicates that specific derivatives of both scaffolds can exhibit potent anticancer activity, the lack of direct head-to-head comparative studies makes it challenging to definitively declare one scaffold as superior to the other. The anticancer efficacy is highly dependent on the specific substitutions and the molecular context of the derivative. Further research involving direct comparative analysis of a wider range of cinnoline and isoquinoline derivatives is warranted to fully elucidate their relative therapeutic potential and to guide the rational design of novel, more effective anticancer agents.

References

Cinnoline-Derived Fluorescent Sensors: A Performance Showdown with Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – In the ever-evolving landscape of cellular imaging and analyte detection, the demand for precise and efficient fluorescent sensors is paramount. This guide offers a comprehensive comparison of the performance of novel Cinnoline-derived fluorescent sensors against established, commercially available standards for the detection of key physiological analytes: Zinc ions (Zn²⁺), Iron ions (Fe³⁺), and pH levels. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the optimal fluorescent tools for their experimental needs.

Due to the limited availability of extensive quantitative data on Cinnoline-based sensors in current literature, this guide will leverage data from structurally analogous Quinoline-based sensors. The core structure of these two nitrogen-containing heterocyclic compounds is similar, providing a valid basis for a preliminary performance comparison.

Performance at a Glance: Cinnoline/Quinoline-Derivatives vs. Standard Probes

The efficacy of a fluorescent sensor is determined by several key performance indicators. Below is a summary of these metrics for Cinnoline/Quinoline-derived sensors and their corresponding industry-standard counterparts.

Zinc (Zn²⁺) Detection
Performance MetricQuinoline-based Sensor (QCPCH)[1]Standard: FluoZin-3[2][3]
Quantum Yield (Φ) Not explicitly reportedSubstantial fluorescence enhancement of over 50-fold upon binding to zinc.[2][3]
Limit of Detection (LOD) 72 nM[1]~9.1 - 15 nM (as Dissociation Constant, Kd)[2]
Excitation Max (λex) Not explicitly reported~494 nm[2]
Emission Max (λem) Not explicitly reported~516-518 nm[2]
Selectivity High selectivity for Zn²⁺Highly selective for Zn²⁺ over other divalent cations like Ca²⁺ and Mg²⁺ at physiological concentrations.[2]
Response Time < 3 seconds[1]Rapid
Iron (Fe³⁺) Detection
Performance MetricQuinoline-based Sensor (Sensor 1)[4]Standard: Mito-FerroGreen (for Fe²⁺)
Quantum Yield (Φ) Not explicitly reportedNot explicitly reported
Limit of Detection (LOD) 86.7 µM[4]Not explicitly reported for a specific concentration
Excitation Max (λex) Not explicitly reported488 nm[5]
Emission Max (λem) Not explicitly reportedNot explicitly reported
Selectivity Good selectivity for Fe³⁺ over other common metal ions.[4]Selective for Fe²⁺ over 12 other metal ions.[6]
Response Time RapidRapid

Note on Mito-FerroGreen: This probe is specific for Fe²⁺, which is the more prevalent form of free iron in the reductive intracellular environment. It serves as a relevant standard for monitoring biologically active iron pools.

pH Sensing
Performance MetricQuinoline-based Sensor (DQPH)[7]Standard: BCECF[8][9][10]
pKa 7.18[7]~6.98[9]
Linear pH Range 6.35 – 8.00[7]~6.0 - 8.0[8][11]
Excitation Max (λex) Ratiometric (F531 nm/F588 nm)[7]Ratiometric (~490 nm / ~440 nm)[8][9]
Emission Max (λem) 531 nm and 588 nm[7]535 nm[8][9]
Quantum Yield (Φ) Not explicitly reportedNot explicitly reported
Limit of Detection (LOD) Not applicable (ratiometric)Not applicable (ratiometric)

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and evaluation processes, the following diagrams illustrate a typical signaling pathway for a Cinnoline-derived sensor and a standard experimental workflow for performance comparison.

Signaling_Pathway cluster_sensor Sensor Components Cinnoline Cinnoline Fluorophore Receptor Analyte Receptor Complex Sensor-Analyte Complex Analyte Analyte (e.g., Zn²⁺, Fe³⁺, H⁺) Analyte->Receptor Binding Light_Out Fluorescence Emission Complex->Light_Out Emission Light_In Excitation Light Light_In->Cinnoline Excitation

Caption: General signaling pathway of a Cinnoline-derived fluorescent sensor.

Experimental_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis Sensor_Prep Prepare Sensor Stock Solutions (Cinnoline-derivative & Standard) Titration Fluorescence Titration Sensor_Prep->Titration Selectivity Selectivity Assay (with interfering ions) Sensor_Prep->Selectivity Quantum_Yield Quantum Yield Determination Sensor_Prep->Quantum_Yield Analyte_Prep Prepare Analyte Solutions (Varying Concentrations) Analyte_Prep->Titration Analyte_Prep->Selectivity LOD_Calc Limit of Detection (LOD) Calculation Titration->LOD_Calc Data_Comp Comparative Data Tabulation Selectivity->Data_Comp Quantum_Yield->Data_Comp LOD_Calc->Data_Comp Conclusion Performance Conclusion Data_Comp->Conclusion

Caption: Experimental workflow for comparing fluorescent sensor performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent sensor performance. The following are summarized protocols for key experiments.

Determination of Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

  • Materials: Spectrofluorometer, UV-Vis spectrophotometer, quartz cuvettes, reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄), solvent, Cinnoline-derived sensor, and standard probe.

  • Procedure:

    • Prepare a series of dilute solutions of the reference standard and the test sensor in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected.

  • Materials: Spectrofluorometer, Cinnoline-derived sensor/standard probe, analyte solution, and buffer.

  • Procedure:

    • Prepare a blank solution containing the sensor in the buffer without the analyte.

    • Measure the fluorescence intensity of the blank solution multiple times (e.g., n=10) to determine the standard deviation of the blank (σ_blank).

    • Perform a fluorescence titration by adding increasing concentrations of the analyte to the sensor solution and record the fluorescence intensity at each concentration.

    • Plot the fluorescence intensity as a function of the analyte concentration.

    • Determine the slope (m) of the linear portion of the calibration curve at low analyte concentrations.

    • Calculate the LOD using the formula: LOD = 3 * (σ_blank / m)

Selectivity Assay

This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering species.

  • Materials: Spectrofluorometer, Cinnoline-derived sensor/standard probe, target analyte solution, solutions of various interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, and other relevant metal ions).

  • Procedure:

    • Prepare a solution of the sensor in a suitable buffer.

    • Measure the fluorescence intensity of the sensor solution alone.

    • Add a solution of the target analyte and record the change in fluorescence intensity.

    • To separate solutions of the sensor, add each of the interfering ions at a concentration significantly higher (e.g., 10-fold or 100-fold) than the target analyte and record the fluorescence intensity.

    • To a solution of the sensor already containing the target analyte, add each of the interfering ions and record any further changes in fluorescence intensity.

    • Compare the fluorescence response in the presence of the target analyte to the responses in the presence of interfering ions to assess selectivity.

This guide provides a foundational comparison of Cinnoline-derived fluorescent sensors with established standards. As more direct research on Cinnoline-based probes becomes available, this comparison will be updated to provide an even more precise evaluation for the scientific community.

References

Unveiling the Potential of Novel Cinnoline Derivatives: A Comparative Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. Cinnoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of novel Cinnoline derivatives against established alternatives, validating their mechanism of action through supporting experimental data. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitory potential of these derivatives against key cellular targets, including Phosphoinositide 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), Topoisomerase enzymes, and Phosphodiesterase 10A (PDE10A).

Comparative Analysis of Biological Activity

The therapeutic potential of novel Cinnoline derivatives is underscored by their potent inhibitory activity against various molecular targets implicated in cancer and other diseases. The following tables summarize the quantitative data, comparing the performance of these novel compounds with existing drugs.

Anticancer Activity: PI3K Inhibition and Cytotoxicity

Cinnoline derivatives have demonstrated significant potential as anticancer agents by targeting the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival.[1][2][3]

Table 1: Comparative Inhibitory Activity against PI3Kα

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Cinnoline Derivative 1 PI3Kα150Pictilisib (GDC-0941)>5000
Cinnoline Derivative 2 PI3Kα50Wortmannin2

IC50 values represent the concentration required for 50% inhibition of the enzyme's activity.

Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Dihydrobenzo[h]cinnoline-5,6-dione derivativeKBEpidermoid Carcinoma0.56Doxorubicin0.12
Cisplatin0.5 - 20.96
Hep-G2Hepatocellular Carcinoma0.77Doxorubicin1.68 - 12.18
Cisplatin4.32 - 25.5
Pyrazolo[4,3-f]quinoline Derivative 2E NUGC-3Gastric Carcinoma<8EtoposideNot directly compared
Quinoline-chalcone derivative 12e MGC-803Gastric Cancer1.385-Fluorouracil6.22
HCT-116Colorectal Carcinoma5.345-Fluorouracil10.4
MCF-7Breast Cancer5.215-Fluorouracil11.1

IC50 values represent the concentration required to inhibit the growth of 50% of the cell population.

Inhibition of Bruton's Tyrosine Kinase (BTK)

BTK is a key kinase in B-cell receptor signaling, making it an attractive target for autoimmune diseases and B-cell malignancies. Novel Cinnoline derivatives have shown potent inhibitory activity against BTK.[4]

Table 3: Comparative Inhibitory Activity against BTK

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Pyrazolo-pyrimidine Cinnoline DerivativeBTK9.1Ibrutinib9.1
Cinnoline Derivative (from Ramos cells)BTK3170Ibrutinib0.5

IC50 values represent the concentration required for 50% inhibition of the enzyme's activity.

Topoisomerase Inhibition

Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition is a well-established anticancer strategy. Cinnoline derivatives have been identified as inhibitors of these enzymes.

Table 4: Comparative Topoisomerase II Inhibitory Activity

CompoundTargetActivityReference CompoundActivity
Pyrazolo[4,3-f]quinoline Derivative 2E Topoisomerase IIαEquivalent inhibition to Etoposide at 100 µMEtoposideStandard Inhibitor
Phosphodiesterase 10A (PDE10A) Inhibition

PDE10A is highly expressed in the brain and is a target for treating neurological and psychiatric disorders. Cinnoline derivatives have been developed as potent PDE10A inhibitors.[5][6][7]

Table 5: Comparative Inhibitory Activity against PDE10A

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
6,7-dimethoxy-4-(pyridin-3-yl)cinnolinePDE10ASingle-digit nMPapaverine32
Cinnoline derivative 3a-f PDE10A590Papaverine32

IC50 values represent the concentration required for 50% inhibition of the enzyme's activity.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of these novel Cinnoline derivatives, it is crucial to visualize their interaction with key signaling pathways and understand the experimental procedures used for their validation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Cinnoline Novel Cinnoline Derivatives Cinnoline->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3K/Akt Signaling Pathway and Inhibition by Cinnoline Derivatives.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates BTK BTK Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Cinnoline Novel Cinnoline Derivatives Cinnoline->BTK inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB->Proliferation

Caption: BTK Signaling Pathway and Inhibition by Cinnoline Derivatives.

Experimental_Workflow Start Start: Novel Cinnoline Derivatives Biochemical Biochemical Assays (Kinase/Enzyme Inhibition) Start->Biochemical Cell_Based Cell-Based Assays (Cytotoxicity, Apoptosis) Start->Cell_Based Data_Analysis Data Analysis (IC50 Determination) Biochemical->Data_Analysis Cell_Based->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison End End: Validated Mechanism of Action Comparison->End

Caption: General Experimental Workflow for Validating Cinnoline Derivatives.

Detailed Experimental Protocols

The validation of the mechanism of action of novel Cinnoline derivatives relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays cited in this guide.

In Vitro PI3Kα Kinase Assay (Luminescence-Based)

This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced, which is converted to a luminescent signal.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Novel Cinnoline derivatives and reference inhibitors (dissolved in DMSO)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the Cinnoline derivatives and reference inhibitors in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing kinase buffer, PI3Kα enzyme, and PIP2 substrate.

  • Add 4 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro BTK Kinase Assay (Luminescence-Based)

This assay measures the activity of BTK by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • Peptide substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Novel Cinnoline derivatives and reference inhibitors (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the Cinnoline derivatives and reference inhibitors in DMSO.

  • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 5 µL of a solution containing BTK enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration at Km for ATP).

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Topoisomerase II Relaxation Assay

This assay assesses the ability of compounds to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.[8][9]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin)

  • ATP

  • Novel Cinnoline derivatives and reference inhibitor (e.g., Etoposide)

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) and electrophoresis equipment

  • Ethidium bromide

Procedure:

  • Prepare a reaction mix containing assay buffer, ATP, and supercoiled pBR322 DNA on ice.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the Cinnoline derivatives or reference inhibitor at various concentrations to the tubes. Include a no-enzyme control and a vehicle control (DMSO).

  • Add Topoisomerase II enzyme to all tubes except the no-enzyme control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol. Vortex and centrifuge briefly.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the vehicle control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Novel Cinnoline derivatives and reference drugs

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the Cinnoline derivatives and reference drugs for 48-72 hours. Include untreated and vehicle controls.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

This guide provides a foundational understanding of the mechanism of action of novel Cinnoline derivatives and their potential as therapeutic agents. The presented data and protocols offer a valuable resource for researchers to further explore and validate the efficacy of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of Cinnoline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Cinnoline hydrochloride, a heterocyclic aromatic compound, requires careful handling and disposal as a potentially hazardous chemical. This guide provides essential, step-by-step procedural information for its proper disposal.

Immediate Safety and Handling Precautions

Recommended PPE:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[1][2]

  • Waste Identification and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and rinsate from cleaning contaminated glassware.[2]

    • The rinsate from triple-rinsing empty containers with a suitable solvent must also be collected and treated as hazardous waste.[3]

  • Waste Segregation:

    • Follow your institution's guidelines for the segregation of chemical waste. It is common practice to separate halogenated and non-halogenated organic waste.

  • Container Selection and Labeling:

    • Use a designated and compatible hazardous waste container with a secure lid.[3]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4] Abbreviations and chemical formulas are not permissible for labeling.[4]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area. This location should be away from incompatible materials and sources of heat or ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.[5]

    • Provide them with accurate information about the contents of the waste container.

Quantitative Data for Hazardous Waste Labeling

Proper labeling of hazardous waste is a critical component of safe disposal. The following table summarizes the essential information required on a hazardous waste label, in accordance with general guidelines.

Information Required on LabelExample for this compound Waste
Words "Hazardous Waste" Prominently displayed.
Full Chemical Name(s) This compound. If in solution, list the solvent(s) as well (e.g., "this compound in Methanol").
Approximate Quantity/Volume e.g., "Approx. 50 g" or "Approx. 250 mL".
Date of Waste Generation The date the first amount of waste was placed in the container.
Place of Origin Your department and room number.
Principal Investigator's Name The name of the responsible researcher or lab head.
Contact Information A phone number for the responsible party.
Hazard Pictograms Check the appropriate hazard pictograms based on the known hazards of the chemical and any solvents.

Table 1: Essential Information for Hazardous Waste Labeling.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps a researcher should follow when disposing of this compound.

G cluster_start cluster_assessment cluster_collection cluster_labeling cluster_storage cluster_disposal cluster_end start Start: Have Cinnoline Hydrochloride Waste assess Assess Waste Type: - Unused Product - Contaminated Materials - Rinsate start->assess collect Collect in Designated Hazardous Waste Container assess->collect label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information collect->label storage Store Securely in Designated Area label->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end_point End: Waste is Properly Disposed contact_ehs->end_point

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. It is imperative to consult your institution's specific waste disposal protocols and to contact your Environmental Health and Safety (EHS) department for definitive guidance. All chemical waste disposal must comply with local, state, and federal regulations.[1][5][6]

References

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.